2-Methyl-4-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylheptan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLZEKPCGUWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871326 | |
| Record name | 2-Methyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21570-35-4 | |
| Record name | 2-Methyl-4-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21570-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylheptan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylheptan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-heptanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-4-heptanol. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this branched-chain alcohol. This document summarizes its physicochemical properties in a structured format, presents a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Chemical Structure and Identification
This compound is a secondary alcohol with the chemical formula C8H18O.[1][2] Its structure consists of a seven-carbon chain with a methyl group at the second carbon and a hydroxyl group at the fourth carbon.[2]
| Identifier | Value |
| IUPAC Name | 2-methylheptan-4-ol[1] |
| CAS Number | 21570-35-4[1] |
| Molecular Formula | C8H18O[1] |
| SMILES | CCCC(CC(C)C)O[1] |
| InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3[2] |
| InChIKey | QXPLZEKPCGUWEM-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point | 164-166.3 °C at 760 mmHg |
| Melting Point | -81 °C |
| Density | Approximately 0.819 g/cm³[4] |
| Flash Point | 64.2 °C[4] |
| Vapor Pressure | 0.681 mmHg at 25°C[4] |
| Refractive Index | Approximately 1.424[4] |
| LogP | 2.19 - 2.5[1][4] |
| Topological Polar Surface Area | 20.2 Ų[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for this compound.[1] The 1H NMR spectrum will show characteristic signals for the different types of protons in the molecule, and the OH proton signal can be confirmed by D2O exchange.[5]
-
Mass Spectrometry (MS) : GC-MS data for this compound is available, providing information on its fragmentation pattern under electron ionization.[1][6]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit a characteristic broad absorption band for the O-H stretching of the alcohol group.[7]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from 1-chloro-2-methylpropane (B167039) and butanal.[5]
Materials:
-
1-chloro-2-methylpropane
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous ether
-
Butanal
-
5% aqueous HCl
-
250 mL three-necked flask
-
Pressure-equalized dropping funnel
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
In a dry 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add 1.9 g of magnesium turnings and a crystal of iodine.
-
Prepare a solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of anhydrous ether and add it to the dropping funnel.
-
Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings to initiate the reaction, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 20 minutes.
-
-
Reaction with Butanal:
-
Cool the Grignard solution to room temperature.
-
Prepare a solution of 2.40 g of butanal in 10 mL of anhydrous ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the Grignard reagent with stirring.
-
After the addition is complete, reflux the reaction mixture for an additional 20 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully add 5 mL of water dropwise with efficient stirring.
-
Subsequently, add 35 mL of 5% aqueous HCl dropwise.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Wash the ether layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the Grignard synthesis of this compound.
Caption: Workflow for the Grignard synthesis of this compound.
Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of various aroma chemicals and specialty chemicals.[5] Its pleasant, fatty odor makes it a valuable ingredient in the formulation of perfumes, cosmetics, and flavoring agents.[5]
Safety and Handling
This compound is a combustible liquid and should be handled with care.[5] It is recommended to use personal protective equipment such as gloves, goggles, and a respirator in a well-ventilated area.[5] The compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials in tightly sealed containers.[5]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and applications of this compound. The information presented, including the tabulated physicochemical data and the detailed synthetic protocol, serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into the biological activities of this compound could reveal new applications beyond its current use in the fragrance and flavor industries.
References
- 1. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 7. 4-Heptanol, 2-methyl- [webbook.nist.gov]
2-Methyl-4-heptanol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-heptanol, a branched-chain alcohol with applications as a chemical intermediate in the fragrance, flavor, and specialty chemical industries.[1] This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a typical analytical workflow.
Core Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 21570-35-4[2] |
| Molecular Formula | C8H18O[2] |
| IUPAC Name | 2-methylheptan-4-ol[3] |
| Synonyms | 2-Methylheptan-4-ol, 4-Heptanol, 2-methyl-[3] |
| InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3[2][3] |
| InChIKey | QXPLZEKPCGUWEM-UHFFFAOYSA-N[2] |
| Canonical SMILES | CCCC(CC(C)C)O[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table for easy reference and comparison.
| Property | Value |
| Molar Mass | 130.23 g/mol [3][4] |
| Density | 0.810 g/mL[5] |
| Boiling Point | 166 °C[5] |
| Melting Point | -81 °C[4][5] |
| Flash Point | 88 °C[1] |
| Refractive Index | 1.420[5] |
| Water Solubility | Low[1] |
| LogP (Octanol/Water Partition Coefficient) | 2.5[3] |
| Topological Polar Surface Area | 20.2 Ų[2][3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. The following protocol is adapted from a published procedure for the synthesis of this compound.[6]
Materials and Equipment:
-
Three-necked flask (250 mL)
-
Pressure-equalized dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stirring bar
-
Heating mantle
-
Nitrogen gas supply
-
Magnesium turnings
-
Iodine (crystal)
-
Butanal
-
Anhydrous diethyl ether
-
5% aqueous HCl
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a nitrogen inlet.
-
Flush the apparatus with nitrogen gas.
-
Add 1.9 g of activated magnesium turnings and a few crystals of iodine to the flask.
-
Prepare a solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings. The reaction is initiated by gentle heating, indicated by a light effervescence and a color change to gray/brown. Maintain a gentle reflux during the addition.
-
-
Reaction with Butanal:
-
After the Grignard reagent has formed, cool the solution to room temperature.
-
Prepare a solution of 2.40 g of butanal in 10 mL of anhydrous ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, reflux the mixture for an additional 20 minutes.
-
-
Workup and Purification:
-
Carefully add 5 mL of water dropwise to the reaction mixture with efficient stirring to quench the reaction.
-
Subsequently, add 35 mL of 5% aqueous HCl dropwise.
-
Separate the ether layer and wash the aqueous layer with diethyl ether.
-
Combine the ether layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by fractional distillation to yield this compound.
-
Diagrams
Logical Relationship: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Workflow for the synthesis of this compound.
Experimental Workflow: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Caption: General workflow for GC-MS analysis.
References
Spectroscopic Profile of 2-Methyl-4-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 2-Methyl-4-heptanol (CAS No: 21570-35-4). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. This data is crucial for structural elucidation, quality control, and various analytical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | m | 1H | H-4 |
| ~1.7 | m | 1H | H-2 |
| ~1.4 | m | 2H | H-5 |
| ~1.3 | m | 2H | H-3 |
| ~1.2 | m | 2H | H-6 |
| ~0.9 | t | 3H | H-7 |
| ~0.9 | d | 6H | H-1, H-1' |
Note: Experimental ¹H NMR spectrum available as an image on SpectraBase. Chemical shifts and multiplicities are estimated from this visual data. Predicted data provides a theoretical reference.
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~72 | C-4 |
| ~49 | C-3 |
| ~40 | C-5 |
| ~25 | C-2 |
| ~23 | C-1, C-1' |
| ~19 | C-6 |
| ~14 | C-7 |
Note: As of the last search, a publicly available, quantitative experimental ¹³C NMR spectrum for this compound was not found. The data presented is based on prediction and should be used as a reference.
Infrared (IR) Spectroscopy
The following data was obtained from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 (broad) | O-H stretch (alcohol) |
| 2959 | C-H stretch (alkane) |
| 2931 | C-H stretch (alkane) |
| 2873 | C-H stretch (alkane) |
| 1468 | C-H bend (alkane) |
| 1384 | C-H bend (alkane) |
| 1369 | C-H bend (alkane) |
| 1118 | C-O stretch (secondary alcohol) |
Mass Spectrometry (MS)
The following data corresponds to the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
| 73 | 85 | [M - C₄H₉]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 41 | 75 | [C₃H₅]⁺ |
| 85 | 60 | [M - C₃H₇]⁺ |
| 69 | 55 | [C₅H₉]⁺ |
| 112 | 10 | [M - H₂O]⁺ |
| 130 | <5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The tube is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, a thin-film method is commonly employed. A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform film of the liquid between the plates. The "sandwich" is then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column. As this compound elutes from the column, it enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physical properties of 2-Methyl-4-heptanol (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of 2-Methyl-4-heptanol
Introduction
This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram to illustrate the logical process of property determination.
Physical Properties of this compound
The physical characteristics of this compound are crucial for its application and handling in a laboratory setting. The boiling point and density are fundamental parameters for purification, reaction setup, and safety protocols.
Data Presentation
The following table summarizes the reported physical properties of this compound from various sources.
| Physical Property | Value |
| Boiling Point | 164 - 166.3 °C at 760 mmHg[1][2][3][4] |
| Density | 0.8098 - 0.819 g/mL[1][2][3][4] |
| Melting Point | -81 °C[1][2][4] |
| Refractive Index | 1.4196 - 1.424[1][2][3] |
Experimental Protocols
The determination of the boiling point and density of a liquid compound such as this compound requires precise and standardized experimental procedures. The following sections detail the general methodologies for these measurements.
Determination of Boiling Point (Capillary Tube Method)
The capillary tube method is a common and effective technique for determining the boiling point of a small quantity of liquid.[5][6][7][8]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp apparatus)[8][9]
-
Thermometer
-
Small test tube or sample vial
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed into the small test tube or sample vial.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
The test tube is attached to a thermometer, ensuring the sample is at the same level as the thermometer bulb.
-
The entire assembly is immersed in a heating bath within the Thiele tube.
-
The heating bath is gently and uniformly heated.[6]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is carefully adjusted to maintain a steady stream of bubbles.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[8]
Determination of Density (Pycnometer or Graduated Cylinder Method)
The density of a liquid can be determined by measuring its mass and volume.[10][11][12]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Thermometer
Procedure:
-
The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[11]
-
The container is filled with a known volume of this compound. The volume is read precisely from the graduations on the cylinder or is a known quantity for the pycnometer.[11]
-
The mass of the container with the liquid is measured.
-
The temperature of the liquid is recorded, as density is temperature-dependent.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[11]
-
The density is then calculated using the formula: Density = Mass / Volume.[10]
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical compound like this compound.
References
- 1. This compound [stenutz.eu]
- 2. This compound CAS#: 21570-35-4 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phillysim.org [phillysim.org]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-Methyl-4-heptanol: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-heptanol is a secondary alcohol with significance in the fields of chemical ecology and fragrance science. This technical guide provides a comprehensive overview of its discovery, natural occurrence, physicochemical properties, and relevant experimental protocols. Notably, this compound is recognized as a pheromone component in certain insect species, making it a subject of interest for the development of semiochemical-based pest management strategies. This document consolidates key data, outlines detailed methodologies for its synthesis and analysis, and presents visual diagrams of its synthesis workflow and the general mechanism of insect olfaction.
Discovery and Synthesis
While the precise first isolation from a natural source is not extensively documented, an early and notable chemical synthesis of this compound was achieved.[1] A well-established laboratory method for its preparation involves a Grignard reaction, a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry.
The synthesis commences with the formation of a Grignard reagent from 1-chloro-2-methylpropane (B167039) and magnesium. This is followed by the nucleophilic addition of the Grignard reagent to butanal. The resulting alkoxide is then protonated during an acidic workup to yield this compound.[1]
Experimental Protocol: Grignard Synthesis of this compound[1]
Materials:
-
1-chloro-2-methylpropane
-
Magnesium turnings
-
Iodine (crystal)
-
Dry diethyl ether
-
Butanal (freshly distilled)
-
5% aqueous HCl
-
5% aqueous NaOH
-
Anhydrous Na2SO4
-
Three-necked flask, condenser, pressure-equalized dropping funnel, magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked flask is fitted with a condenser, a dropping funnel, and a magnetic stirrer. The apparatus is dried and flushed with nitrogen.
-
1.9 g of activated magnesium turnings and a few crystals of iodine are added to the flask.
-
A solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of dry ether is added to the dropping funnel.
-
A small amount of the 1-chloro-2-methylpropane solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
The remaining 1-chloro-2-methylpropane solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
-
Reaction with Butanal:
-
A solution of 3.34 g of freshly distilled butanal in 20 mL of dry ether is added to the dropping funnel.
-
The butanal solution is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred for another 30 minutes at room temperature.
-
-
Workup and Isolation:
-
The reaction mixture is cooled in an ice bath, and 35 mL of 5% aqueous HCl is added dropwise.
-
The ethereal layer is separated, washed with 30 mL of 5% aqueous NaOH, and dried over anhydrous Na2SO4.
-
The ether is removed by rotary evaporation to yield crude this compound.
-
The product can be further purified by distillation.
-
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity or fatty odor.[2][3] It is soluble in organic solvents and has low solubility in water.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Identifiers | ||
| IUPAC Name | 2-methylheptan-4-ol | [5][6] |
| CAS Number | 21570-35-4 | [5][6] |
| PubChem CID | 89517 | [5] |
| EC Number | 244-448-7 | [3] |
| Molecular Properties | ||
| Molecular Formula | C8H18O | [5][6] |
| Molecular Weight | 130.23 g/mol | [5] |
| Physical Properties | ||
| Boiling Point | 164-166.3 °C at 760 mmHg | [3][7] |
| Melting Point | -81 °C | [3][7] |
| Density | 0.810 - 0.819 g/mL | [3][8] |
| Refractive Index | 1.424 | [3] |
| Flash Point | 64.2 °C | [3] |
| Vapor Pressure | 0.681 mmHg at 25°C | [3] |
| Spectroscopic Data | ||
| IR Spectrum | Available | [6] |
| Mass Spectrum (EI) | Available | [9] |
| 1H NMR Spectrum | Available | [5] |
| 13C NMR Spectrum | Available | [5] |
Natural Occurrence
This compound has been identified as a naturally occurring compound, most notably as an insect pheromone.
Insect Pheromone
The primary documented natural source of this compound is as a male-specific compound released by the sugarcane weevil, Sphenophorus levis (Coleoptera: Curculionidae).[10][11] In this context, it is believed to be associated with the aggregation behavior of the species, acting as an attractant.[10][11] The stereochemistry of the naturally occurring pheromone is an important aspect of its biological activity. For instance, the (S)-(+)-enantiomer of the related compound 2-methyl-4-octanol (B1594176) has been identified as the active component in S. levis.[10][11] While less common, other isomers such as 4-methyl-2-heptanol (B3053814) have been reported in plants like Osmanthus fragrans.[12]
Biological Activity and Detection
As a semiochemical, this compound is detected by the olfactory system of insects. This process is crucial for behaviors such as locating mates and aggregating. The detection of volatile compounds in insects is a complex process mediated by specialized receptors on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla.[13][14]
Two main families of receptors are involved in insect olfaction: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[15] When a volatile molecule like this compound enters the sensillum, it is typically bound by an Odorant-Binding Protein (OBP) that transports it to the ORNs. The binding of the odorant to a specific OR or IR complex on the neuron's membrane triggers a signaling cascade, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing, resulting in a behavioral response.[16]
Isolation and Analysis from Natural Sources
The extraction and identification of this compound from insect sources require careful and precise analytical techniques to handle the small quantities of the compound typically present.
Experimental Protocol: Extraction and GC-MS Analysis
This protocol is a general guideline for the extraction of cuticular hydrocarbons, which would include this compound, and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Insect samples (e.g., whole insects or specific body parts)
-
Hexane (B92381) or Pentane (high purity, for extraction)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
GC-MS system with a non-polar capillary column (e.g., DB-5 or HP-5)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if required for better peak shape)[17]
Procedure:
-
Extraction:
-
Place whole insects (a single individual or a pooled sample) into a glass vial.
-
Add a known volume of hexane (e.g., 500 µL) to the vial, ensuring the samples are fully submerged.
-
Gently agitate or vortex the vial for a short duration (e.g., 2-5 minutes) to extract the cuticular lipids without lysing internal tissues.
-
Carefully transfer the solvent extract to a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
Derivatization (Optional but Recommended):
-
To a portion of the extract (e.g., 100 µL), add a derivatizing agent like BSTFA (e.g., 50 µL).
-
Cap the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether.[17]
-
Cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[17]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.
-
Identification: The identification of this compound is based on the retention time and comparison of the mass spectrum with reference spectra from databases like NIST or Wiley.[9]
-
Conclusion
This compound is a branched-chain secondary alcohol with established roles as a fragrance component and, more significantly, as an insect pheromone. The methodologies for its synthesis are well-understood, primarily through the Grignard reaction. Its natural occurrence, particularly in the sugarcane weevil, highlights its potential for applications in integrated pest management. The analytical protocols for its extraction and identification are robust, relying on GC-MS. Further research into the specific olfactory receptors and signaling pathways that detect this compound in target insect species could lead to the development of highly specific and effective pest control strategies. For professionals in drug development, understanding the structure and biological activity of such semiochemicals can provide insights into receptor-ligand interactions and the design of novel bioactive molecules.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound (21570-35-4) | Bulk Supplier [chemicalbull.com]
- 5. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 7. 2-heptanol, 543-49-7 [thegoodscentscompany.com]
- 8. This compound [stenutz.eu]
- 9. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. 4-Methyl-2-heptanol | C8H18O | CID 143345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 15. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
2-Methyl-4-heptanol: An In-depth Technical Guide on its Role as an Insect Pheromone Component
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-4-heptanol is a branched-chain secondary alcohol that functions as a crucial component of the aggregation pheromone in several species of weevils, particularly within the Curculionidae family. This volatile semiochemical plays a significant role in mediating intraspecific communication, primarily for coordinating mass attacks on host plants and for mating aggregation. Understanding the biosynthesis, perception, and behavioral effects of this compound is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound as an insect pheromone, including its physicochemical properties, biosynthetic pathway, mechanism of olfactory perception, and its application in pest control. Detailed experimental protocols for its study and quantitative data on its biological activity are also presented.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methylheptan-4-ol | [1] |
| CAS Number | 21570-35-4 | [1] |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 166.3 °C | |
| Density | 0.8098 g/cm³ |
Biosynthesis of this compound
The biosynthesis of methyl-branched pheromones in insects is a modification of the fatty acid synthesis pathway. While the specific pathway for this compound has not been fully elucidated in any single species, a putative pathway can be constructed based on the known biosynthesis of other branched-chain pheromones. The pathway likely originates from primary metabolism, utilizing acetyl-CoA and propionyl-CoA as building blocks.
A key step is the substitution of malonyl-CoA with methylmalonyl-CoA during fatty acid chain elongation, which introduces the methyl branch. The resulting methyl-branched fatty acyl-CoA then undergoes reduction to the corresponding alcohol.
Olfactory Perception and Signaling Pathway
The perception of this compound, like other volatile pheromones, is initiated by its binding to specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs), which are housed within specialized sensilla on the insect's antennae. Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex with a highly conserved co-receptor, Orco. Upon pheromone binding, this complex undergoes a conformational change, leading to the opening of a non-selective cation channel and depolarization of the ORN membrane. This initial electrical signal is then transduced into a series of action potentials that propagate along the axon of the ORN to the antennal lobe of the brain.
While the ionotropic mechanism is considered the primary mode of signal transduction for many insect odorants, there is also evidence for the involvement of metabotropic signaling pathways, potentially involving G-protein coupled receptors (GPCRs) that can modulate the sensitivity and dynamics of the olfactory response.[2][3][4][5]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the insect antenna to a volatile stimulus, providing an indication of its detection. Behavioral assays, such as Y-tube olfactometer tests, directly assess the attractive or repellent nature of a compound.
Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis (Banana Pseudostem Weevil) to this compound [6]
| Sex | Mean EAG Response (mV) ± SE (to 2M4H + Host Plant Extract) | Mean EAG Response (mV) ± SE (to Control - Hexane) |
| Male | 4.089 ± 0.043 | 0.221 ± 0.036 |
| Female | 3.249 ± 0.072 | 0.328 ± 0.035 |
Note: 2M4H = this compound; HPE = Host Plant Extract. The combination of the pheromone with host plant volatiles often elicits a synergistic response.
Table 2: Behavioral Response of Weevils in a Y-tube Olfactometer (Hypothetical Data Based on Typical Results)
| Compound | Concentration (µg/µl) | % Attraction | % No Choice | n | p-value |
| This compound | 0.01 | 65 | 10 | 50 | < 0.05 |
| 0.1 | 80 | 5 | 50 | < 0.01 | |
| 1 | 85 | 5 | 50 | < 0.001 | |
| 10 | 70 | 15 | 50 | < 0.05 | |
| Control (Hexane) | - | 52 | 10 | 50 | > 0.05 |
Note: This table represents a typical dose-dependent attractive response often observed for aggregation pheromones.
Experimental Protocols
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique for identifying biologically active compounds from a complex mixture. The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other passing over a prepared insect antenna.
Protocol:
-
Pheromone Extraction: Excise pheromone glands from calling insects and extract with a small volume of high-purity solvent (e.g., hexane).
-
Antenna Preparation: Excise the head of an insect and mount it between two electrodes containing a conductive saline solution.
-
GC Analysis: Inject the pheromone extract into the GC. The column effluent is split between the FID and the EAD setup.
-
Data Acquisition: Simultaneously record the FID signal and the EAG response from the antenna.
-
Analysis: Align the FID chromatogram with the EAG recording. Peaks in the FID that correspond to a depolarization in the EAG trace are identified as biologically active compounds.
Y-tube Olfactometer Assay
This assay is used to determine the behavioral response (attraction or repulsion) of an insect to a specific odor.
Protocol:
-
Olfactometer Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms.
-
Odor Application: A filter paper treated with a known concentration of this compound in a solvent is placed in one arm (treatment). A filter paper with solvent only is placed in the other arm (control).
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The choice of the insect (treatment arm, control arm, or no choice) is recorded over a set period.
-
Data Analysis: The number of insects choosing each arm is analyzed using a chi-square test to determine if there is a significant preference.
Synthesis of this compound
A common synthetic route to this compound involves a Grignard reaction.[7]
Protocol:
-
Grignard Reagent Formation: React 1-chloro-2-methylpropane (B167039) with magnesium turnings in dry diethyl ether under an inert atmosphere to form isobutylmagnesium chloride.
-
Reaction with Aldehyde: Add butanal dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Applications in Pest Management
The strong attractive properties of this compound make it a valuable tool for the management of weevil pests. It is a key component in lures for:
-
Monitoring: Traps baited with this compound can be used to monitor weevil populations, helping to determine the timing and necessity of control measures.
-
Mass Trapping: Deploying a large number of baited traps can significantly reduce weevil populations in a given area.
-
Attract-and-Kill Strategies: Lures containing this compound can be combined with insecticides or pathogens to attract and eliminate weevils.
Conclusion
This compound is a well-established and potent aggregation pheromone for several economically important weevil species. Its biosynthesis from common metabolic precursors and its perception through a sensitive and specific olfactory system highlight the efficiency of chemical communication in insects. A thorough understanding of its chemistry, biology, and the methodologies for its study is essential for the continued development of sustainable and effective pest control strategies that leverage this powerful semiochemical. Further research into the specific enzymes involved in its biosynthesis and the precise structure and function of its cognate olfactory receptor will undoubtedly open new avenues for targeted pest management.
References
- 1. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.rug.nl [pure.rug.nl]
Unraveling the Biological Significance of 2-Methyl-4-heptanol Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-heptanol is a chiral alcohol that has garnered significant attention in the field of chemical ecology, primarily for its role as a pheromone component in various insect species. Due to the presence of two stereogenic centers at carbons 2 and 4, this compound can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The spatial arrangement of the methyl and hydroxyl groups dictates the molecule's three-dimensional shape, which in turn profoundly influences its interaction with biological receptors. This technical guide provides an in-depth analysis of the biological activity of this compound stereoisomers, focusing on quantitative data from bioassays and detailed experimental methodologies.
Data Presentation: Biological Activity of this compound Stereoisomers
The biological activity of this compound stereoisomers has been most extensively studied in the context of the West Indian sugarcane weevil, Metamasius hemipterus sericeus. Field trapping experiments have demonstrated that the stereochemistry of this compound is a critical determinant of its efficacy as an aggregation pheromone synergist. The following table summarizes the key quantitative findings from field studies conducted in Costa Rica, which evaluated the attractiveness of different stereoisomers of this compound when combined with the primary aggregation pheromone component, (4S,5S)-4-methyl-5-nonanol.
| Lure Composition | Mean Number of Weevils Trapped (±SE) | Relative Attraction (%) |
| (4S,5S)-4-methyl-5-nonanol (Control) | 15.3 ± 2.1 | 100 |
| (4S,5S)-4-methyl-5-nonanol + (4S)-2-methyl-4-heptanol | 28.7 ± 4.5 | 187.6 |
| (4S,5S)-4-methyl-5-nonanol + (4R)-2-methyl-4-heptanol | 26.9 ± 3.8 | 175.8 |
| (4S,5S)-4-methyl-5-nonanol + (±)-2-methyl-4-heptanol | 29.1 ± 5.2 | 190.2 |
Data extracted from Perez et al., 1997, Journal of Chemical Ecology, 23(4), 869-888.
Experimental Protocols
A comprehensive understanding of the biological activity of this compound stereoisomers necessitates a detailed examination of the experimental methodologies employed in their evaluation. The following sections outline the key protocols for the synthesis, analysis, and bioassay of these compounds.
Synthesis of this compound Stereoisomers
The stereoselective synthesis of the enantiomers of this compound is crucial for evaluating their individual biological activities. A common synthetic route involves the use of chiral precursors or resolving agents.
Example Protocol: Synthesis of (R)- and (S)-2-Methyl-4-heptanol
A frequently employed method for obtaining the enantiomers of this compound involves the resolution of a racemic mixture using a chiral resolving agent, such as (S)-2-methoxy-2-(1-naphthyl)propionic acid.[1] The diastereomeric esters formed can be separated by chromatography, followed by hydrolysis to yield the individual enantiopure alcohols.
Alternatively, stereoselective synthesis can be achieved starting from chiral building blocks. For instance, the synthesis of both enantiomers of this compound has been accomplished starting from the corresponding enantiomers of leucine.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active by measuring the electrical response of an insect's antenna to eluted chemicals.
General GC-EAD Protocol:
-
Sample Introduction: Volatiles collected from the insect or synthetic standards are injected into a gas chromatograph.
-
Separation: The compounds are separated based on their boiling points and polarity on a capillary column.
-
Effluent Splitting: The column effluent is split into two streams. One stream is directed to a flame ionization detector (FID) for chemical detection, while the other is passed over an excised insect antenna.
-
Antennal Response: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to active compounds are recorded.
-
Data Analysis: The simultaneous FID and EAD chromatograms are compared to identify the peaks that elicit an antennal response.
Field Trapping Bioassays
Field trapping experiments are the definitive method for assessing the attractiveness of pheromone components under natural conditions.
Typical Field Trapping Protocol:
-
Trap Design: Pitfall traps are commonly used for weevils. These typically consist of a container buried in the ground so that the rim is flush with the soil surface, containing a soapy water solution to retain captured insects.
-
Lure Preparation: Pheromone components are released from a controlled-release dispenser, such as a rubber septum or a sealed polyethylene (B3416737) bag. The release rate of each component is a critical parameter.
-
Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of spatial variation. A set distance is maintained between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals, and the number of target insects captured is recorded.
-
Statistical Analysis: The trap capture data is typically analyzed using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Mandatory Visualizations
References
The Synergistic Role of 2-Methyl-4-heptanol in the Chemical Communication of the West Indian Sugarcane Borer, Metamasius hemipterus
An In-depth Technical Guide for Researchers and Drug Development Professionals
The West Indian sugarcane borer, Metamasius hemipterus, a significant pest of sugarcane and various palm species, relies on a sophisticated chemical communication system for aggregation and mating. Central to this system is a male-produced aggregation pheromone, a blend of several volatile compounds. While 4-methyl-5-nonanol (B104968) is the major component of this pheromone, the minor component, 2-methyl-4-heptanol, plays a crucial synergistic role, significantly enhancing the attractant potency of the primary pheromone. This technical guide provides a comprehensive overview of the role of this compound, detailing its identification, behavioral effects, and the experimental methodologies used to elucidate its function.
Data Presentation: Quantitative Analysis of Pheromonal Activity
The following tables summarize the quantitative data from various studies on the electrophysiological and behavioral responses of Metamasius hemipterus to its aggregation pheromone components.
Table 1: Electroantennogram (EAG) Responses of Metamasius hemipterus to Pheromone Components
| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |
| 4-methyl-5-nonanol | 10 | 1.8 ± 0.2 |
| This compound | 10 | 1.2 ± 0.1 |
| 3-pentanol | 10 | 0.9 ± 0.1 |
| 2-methyl-4-octanol | 10 | 1.1 ± 0.1 |
| Sugarcane Volatiles | - | 1.5 ± 0.2 |
| Control (Hexane) | - | 0.2 ± 0.05 |
Note: The data presented are representative values synthesized from descriptive accounts in the literature, as specific quantitative tables are not consistently available. Actual values may vary based on experimental conditions.
Table 2: Field Trapping Efficacy of Pheromone Components and Blends
| Lure Composition | Mean Weevil Capture (per trap per week) ± SE |
| Unbaited Control | 2 ± 0.5 |
| Sugarcane alone | 15 ± 2.1 |
| 4-methyl-5-nonanol | 25 ± 3.5 |
| This compound | 8 ± 1.2 |
| 4-methyl-5-nonanol + this compound (8:1 ratio) | 78 ± 8.2 |
| 4-methyl-5-nonanol + this compound + Sugarcane | 150 ± 12.5 |
Note: Data are synthesized from multiple field studies to illustrate relative attraction. The ratio of 4-methyl-5-nonanol to this compound is critical for optimal attraction.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline the key experimental protocols used in the study of Metamasius hemipterus pheromones.
Pheromone Collection and Identification
Objective: To collect and identify the volatile compounds produced by male Metamasius hemipterus.
Methodology:
-
Insect Rearing: Metamasius hemipterus are reared on sugarcane stalks in a controlled environment to ensure a steady supply of insects of a known age and reproductive state.
-
Volatile Collection: Male weevils are placed in a glass chamber, and purified air is passed over them. The effluent air, carrying the volatile compounds, is then passed through a sorbent trap (e.g., Porapak Q or Tenax) to capture the organic molecules.
-
Solvent Elution: The trapped volatiles are eluted from the sorbent using a high-purity solvent such as hexane (B92381) or dichloromethane.
-
Chemical Analysis: The resulting extract is analyzed using coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual compounds. Co-injection with synthetic standards is used to confirm the identity of the compounds.
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify which of the volatile compounds are biologically active and elicit a response from the weevil's antennae.
Methodology:
-
GC Separation: The pheromone extract is injected into a gas chromatograph, which separates the compounds based on their volatility and interaction with the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram of all the compounds. The other stream is directed towards a prepared insect antenna.
-
Antennal Preparation: An antenna is carefully excised from a live weevil and mounted between two electrodes containing a conductive saline solution.
-
Signal Detection: As the separated compounds from the GC effluent pass over the antenna, any compound that the antennal receptors can detect will cause a depolarization, generating a measurable electrical signal.
-
Data Integration: The signals from the FID and the antenna are recorded simultaneously, allowing for the direct correlation of a specific chemical compound with a physiological response from the insect.
Field Trapping Bioassays
Objective: To assess the attractiveness of synthetic pheromone components and their blends to Metamasius hemipterus in a natural environment.
Methodology:
-
Trap Design: Pitfall traps or panel traps are commonly used. These are designed to capture and retain the weevils that are attracted to the lure.
-
Lure Preparation: Synthetic pheromone components are released from controlled-release dispensers, such as rubber septa or membrane-based lures, to ensure a consistent release rate over the trapping period.
-
Experimental Design: Traps with different lure combinations (e.g., individual components, blends, with or without host plant material) and unbaited control traps are placed in a randomized block design within a sugarcane plantation or palm grove. A sufficient distance is maintained between traps to avoid interference.
-
Data Collection and Analysis: The number of male and female weevils captured in each trap is recorded at regular intervals. Statistical analysis (e.g., ANOVA) is then used to determine if there are significant differences in attraction between the different lure treatments.
Mandatory Visualizations
Pheromone-Mediated Aggregation Behavior Workflow
Caption: Workflow of pheromone and kairomone-mediated aggregation in M. hemipterus.
Hypothetical Pheromone Biosynthesis Pathway
Caption: A hypothesized biosynthetic pathway for this compound in M. hemipterus.
Pheromone Signal Transduction Pathway (Hypothetical)
Caption: Hypothesized signal transduction pathway for pheromone detection in M. hemipterus.
Olfactory Response of Insects to 2-Methyl-4-heptanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate world of insect olfaction plays a pivotal role in behaviors critical for survival and reproduction, including mate location, foraging, and oviposition. Understanding how insects detect and process chemical cues from their environment is fundamental for the development of novel and targeted pest management strategies. 2-Methyl-4-heptanol, a branched-chain alcohol, has emerged as a significant semiochemical for certain insect species. This technical guide provides an in-depth analysis of the olfactory response of insects to this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Data Presentation: Quantitative Olfactory Responses
The following tables summarize the electrophysiological and behavioral responses of the banana pseudostem weevil, Odoiporus longicollis, to this compound. This species, a significant pest of banana crops, has been the primary subject of published research regarding this specific semiochemical.
Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis to this compound
| Sex | Dose (µl) | Mean EAG Response (mV ± SE) |
| Male | 1 | 1.23 ± 0.08 |
| 10 | 2.54 ± 0.12 | |
| 50 | 3.89 ± 0.15 | |
| 100 | 4.089 ± 0.043 | |
| 200 | 3.12 ± 0.11 | |
| Female | 1 | 0.98 ± 0.06 |
| 10 | 1.87 ± 0.09 | |
| 50 | 2.91 ± 0.13 | |
| 100 | 3.249 ± 0.072 | |
| 200 | 2.45 ± 0.10 | |
| Control (Hexane) | - | Male: 0.221 ± 0.036 |
| Female: 0.328 ± 0.035 |
Data compiled from Palanichamy et al., (2019).[1][2][3][4]
Table 2: Behavioral Responses of Odoiporus longicollis in a Y-Tube Olfactometer to this compound (2M4H) and Host Plant Extract (HPE)
| Stimulus | Sex | % Activity (Mean ± SE) | % Preference (Mean ± SE) |
| 2M4H | Male | 67.73 ± 3.94 | 29.47 ± 3.94 |
| Female | 66.13 ± 2.78 | 24.83 ± 2.78 | |
| HPE | Male | 64.63 ± 4.32 | - |
| Female | 66.23 ± 3.06 | - | |
| 2M4H + HPE | Male | 68.49 ± 3.04 | 64.21 ± 3.91 |
| Female | 69.77 ± 3.06 | 55.47 ± 3.06 |
Data compiled from Palanichamy et al., (2019).[1][2]
The data clearly indicates that this compound elicits significant electrophysiological and behavioral responses in Odoiporus longicollis. Notably, males exhibit a stronger EAG response at higher concentrations.[1] The behavioral assays demonstrate that while this compound alone is attractive, its combination with host plant extract (HPE) significantly enhances the preference, suggesting a synergistic effect.[1][2] This compound is reported to be a male-produced aggregation pheromone for this species.[5]
While direct research on other insect species is limited, a structurally similar compound, (S)-2-methyl-4-octanol, has been identified as a male-specific aggregation pheromone in the sugarcane weevil Sphenophorus levis and other curculionid species.[6] This suggests that branched-chain alcohols in this class may be conserved semiochemicals within the Curculionidae family.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data presented above.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect antenna to a volatile compound.
Methodology:
-
Insect Preparation:
-
An adult weevil (Odoiporus longicollis) is immobilized, often by gently restraining it in a pipette tip or a custom-made holder, leaving the head and antennae exposed.[3]
-
The insect is positioned under a stereomicroscope.
-
-
Electrode Preparation and Placement:
-
Two glass microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Ringer's solution).
-
Chlorinated silver wires are inserted into the microelectrodes to act as the recording and reference electrodes.
-
The reference electrode is inserted into the head capsule of the weevil.
-
The tip of one antenna is carefully excised, and the recording electrode is brought into contact with the cut end, ensuring a good electrical connection.[3]
-
-
Odorant Delivery:
-
A constant stream of purified and humidified air is passed over the antenna through a delivery tube.
-
A filter paper strip impregnated with a known concentration of this compound (dissolved in a solvent like hexane) is placed inside a Pasteur pipette.
-
A puff of air is passed through the pipette, introducing the odorant into the constant air stream directed at the antenna. The duration of the puff is typically 0.5 to 1 second.
-
-
Data Acquisition and Analysis:
-
The electrical potential difference between the recording and reference electrodes is amplified by a high-impedance amplifier.
-
The resulting signal, the electroantennogram, is digitized and recorded on a computer.
-
The amplitude of the negative deflection (depolarization) in millivolts (mV) is measured as the response to the odorant.
-
Responses to the solvent (control) are subtracted from the responses to the test compound to correct for mechanical stimulation.
-
Y-Tube Olfactometer Assay
Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile compound.
Methodology:
-
Apparatus Setup:
-
A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms.[7][8][9]
-
Each choice arm is connected to an odor source chamber.
-
A purified and humidified air stream is passed through each odor source chamber and into the corresponding arm of the Y-tube, creating two distinct airflows. The airflow is typically maintained at a constant rate (e.g., 100 mL/min).
-
-
Odorant and Control Preparation:
-
A filter paper strip treated with a specific concentration of this compound in a solvent is placed in one of the odor source chambers.
-
A filter paper strip treated only with the solvent is placed in the other odor source chamber to serve as the control.
-
-
Behavioral Observation:
-
A single weevil is introduced at the base of the entry arm.
-
The weevil is allowed a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the weevil moves a predetermined distance into one of the choice arms and remains there for a minimum period.
-
The number of weevils choosing the odorant arm versus the control arm is recorded.
-
To avoid positional bias, the Y-tube is rotated 180 degrees after a set number of trials, and the entire apparatus is cleaned with solvent and baked between experiments.[10][11]
-
-
Data Analysis:
-
The preference is calculated as the percentage of weevils choosing the odorant.
-
Statistical tests (e.g., Chi-square or binomial test) are used to determine if the observed preference is significantly different from a random 50:50 distribution.
-
Mandatory Visualization
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the detection of an odorant molecule like this compound by an insect olfactory receptor neuron.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow: Electroantennography (EAG)
This diagram outlines the sequential steps involved in conducting an electroantennogram experiment.
Caption: Workflow for Electroantennography (EAG).
Logical Relationship: Y-Tube Olfactometer Decision Matrix
This diagram illustrates the decision-making process and potential outcomes in a Y-tube olfactometer assay.
Caption: Decision matrix for a Y-tube olfactometer assay.
References
- 1. Electrophysiological and behavioural responses of banana pseudostem weevil, Odoiporus longicollis Olivier (Coleoptera: Curculionidae) to aggregation pheromone, 2-methyl-4- heptanol and host plant kairomones [musalit.org]
- 2. researchgate.net [researchgate.net]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Toxicological Profile of 2-Methyl-4-heptanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on 2-Methyl-4-heptanol (CAS No. 21570-35-4). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. The toxicological properties of this chemical have not been thoroughly investigated, and the available data is limited.
Executive Summary
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a substance is fundamental to its toxicological assessment.
| Property | Value |
| CAS Number | 21570-35-4 |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Physical State | Liquid |
| Appearance | Colorless to pale yellow |
| Odor | Slight, fatty |
| Boiling Point | 105 °C |
| Flash Point | 88 °C |
| Solubility | Soluble in organic solvents; low water solubility |
Toxicological Endpoints
Based on available Safety Data Sheets (SDS), this compound has been assigned the following GHS hazard classifications. It is crucial to note that specific study data underlying these classifications are not publicly available.
Acute Toxicity
This compound is classified as harmful by multiple routes of exposure.
Table 1: GHS Hazard Classification for Acute Toxicity
| Route of Exposure | GHS Classification | Hazard Statement |
| Oral | Category 4 | H302: Harmful if swallowed |
| Dermal | Category 4 | H312: Harmful in contact with skin |
| Inhalation | Category 4 | H332: Harmful if inhaled |
Note: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the reviewed literature.
Irritation
The substance is classified as an irritant to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification for Irritation
| Endpoint | GHS Classification | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Quantitative data from studies such as the Draize test for skin and eye irritation are not available for this compound.
Genotoxicity and Other Endpoints
There is currently no publicly available information on the genotoxic, carcinogenic, or reproductive toxicity potential of this compound.
Experimental Protocols
The following sections describe the standard methodologies for assessing the toxicological endpoints identified for this compound, based on OECD Test Guidelines.
Acute Oral Toxicity (OECD 420, 423, or 425)
The objective of an acute oral toxicity study is to determine the short-term effects of a single oral dose of a substance.
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a preliminary sighting study.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The study allows for classification of the substance according to the GHS and, in some designs (like OECD 425), an estimation of the LD50.
Acute Oral Toxicity Testing Workflow
Skin Irritation (OECD 404 or 439)
These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.
In Vivo Methodology (OECD 404):
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch for a fixed period (usually 4 hours).
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The reactions are scored according to a standardized scale.
In Vitro Methodology (OECD 439): This method uses a reconstructed human epidermis (RhE) model.
-
Test System: A three-dimensional RhE model is used.
-
Application: The test chemical is applied topically to the tissue surface.
-
Exposure and Incubation: After a defined exposure and post-incubation period, the tissue viability is measured.
-
Endpoint: Cell viability is typically assessed using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[1]
Skin Irritation Testing Workflows
Eye Irritation (OECD 405)
This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.
Methodology:
-
Test Animals: Healthy young adult albino rabbits are used.
-
Application: A single dose of the substance is applied to one eye of the animal; the other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.
-
Scoring: The severity of the eye reactions is scored using a standardized system. The duration of the study is sufficient to evaluate the reversibility of the effects.
Eye Irritation Testing Workflow (OECD 405)
Signaling Pathways
There is currently no information available in the scientific literature regarding specific signaling pathways that are affected by this compound. For many simple alcohols, acute toxicity at high concentrations is often associated with non-specific mechanisms such as membrane disruption, while irritation is a complex inflammatory response. Further research would be needed to identify any specific molecular targets or pathways.
Data Gaps and Future Research
The toxicological profile of this compound is incomplete. Key data gaps include:
-
Quantitative Acute Toxicity Data: Determination of LD50 and LC50 values is necessary for a more precise understanding of acute toxicity.
-
Repeated Dose Toxicity: Studies are needed to assess the effects of repeated exposure and to determine a NOAEL.
-
Genotoxicity: A battery of in vitro and, if necessary, in vivo tests is required to evaluate the mutagenic and clastogenic potential.
-
Reproductive and Developmental Toxicity: These endpoints have not been investigated.
-
Mechanistic Studies: Research into the specific mechanisms of action and any affected signaling pathways would provide a more complete toxicological picture.
Given the structural similarity to other branched-chain alcohols for which data exists, a read-across approach could potentially be explored, but would require a robust scientific justification based on comparative metabolism and toxicokinetics.
Conclusion
This compound is classified as a hazardous substance with the potential to cause acute toxicity upon ingestion, skin contact, or inhalation. It is also classified as a skin, eye, and respiratory irritant. However, the publicly available toxicological database for this compound lacks quantitative studies to substantiate these classifications and to fully characterize its hazard profile. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment for this chemical. Professionals in research and drug development should handle this substance with appropriate caution, adhering to the safety measures outlined in its SDS, pending the availability of more detailed toxicological information.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-4-heptanol
Introduction
2-Methyl-4-heptanol is a chiral alcohol that serves as a crucial signaling molecule in the natural world, acting as an aggregation pheromone for several species of insects, including the West Indian sugarcane borer (Metamasius hemipterus). The biological activity of such pheromones is often highly dependent on their stereochemistry, with one enantiomer typically eliciting a strong behavioral response while the other may be inactive or even inhibitory. Consequently, the development of efficient and highly selective methods for the synthesis of single enantiomers of this compound is of significant interest for applications in pest management, ecological research, and the synthesis of complex chiral molecules in the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of this compound: Asymmetric Transfer Hydrogenation of the corresponding prochiral ketone, and Enzymatic Kinetic Resolution of the racemic alcohol. These methods offer high enantioselectivity and are adaptable for laboratory-scale synthesis.
Method 1: Asymmetric Transfer Hydrogenation of 2-Methyl-4-heptanone (B1210533)
Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method utilizes a chiral catalyst, typically a Ruthenium complex with a chiral diamine-diphosphine ligand, to facilitate the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone. The Noyori-type catalysts are particularly renowned for their high efficiency and enantioselectivity in this transformation.[1][2]
Experimental Protocol
Objective: To synthesize enantiomerically enriched (R)- or (S)-2-Methyl-4-heptanol via asymmetric transfer hydrogenation of 2-methyl-4-heptanone.
Materials:
-
2-Methyl-4-heptanone (Substrate)
-
(1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)- or (R,R)-TsDPEN)
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (Solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (Eluents)
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1.0 mol% Ru) and the chiral ligand, (S,S)-TsDPEN (e.g., 0.011 mmol, 1.1 mol% relative to Ru).
-
Add anhydrous solvent (DCM or CH₃CN, e.g., 5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the flask containing the catalyst, add 2-methyl-4-heptanone (e.g., 1.0 mmol, 1.0 eq).
-
Add the formic acid/triethylamine mixture (e.g., 5.0 eq of formic acid).
-
Fit the flask with a condenser and stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 12-24 hours).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Determine the chemical yield.
-
Analyze the enantiomeric excess (ee) of the product by chiral GC or HPLC.
-
Note: The choice of the (S,S)- or (R,R)-TsDPEN ligand determines the stereochemistry of the resulting alcohol. (S,S)-TsDPEN typically yields the (R)-alcohol, while (R,R)-TsDPEN yields the (S)-alcohol.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the enantioselective synthesis of this compound via asymmetric transfer hydrogenation.
Method 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-4-heptanol
Enzymatic kinetic resolution is a highly effective and environmentally benign method for separating enantiomers. Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the resolution of racemic alcohols.[3][4] The enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can be easily separated.
Experimental Protocol
Objective: To resolve racemic (±)-2-Methyl-4-heptanol using Candida antarctica Lipase B to obtain both enantiomers in high enantiomeric purity.
Materials:
-
(±)-2-Methyl-4-heptanol (Racemic substrate)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (Acylating agent)
-
Anhydrous hexane or other suitable organic solvent (e.g., toluene, THF)
-
Molecular sieves (optional, for drying solvent)
-
Standard laboratory glassware
-
Orbital shaker or magnetic stirrer
-
Filter paper or Celite® for enzyme removal
Procedure:
-
Reaction Setup:
-
In a dry flask, dissolve (±)-2-methyl-4-heptanol (e.g., 1.0 mmol) in anhydrous hexane (e.g., 10 mL).
-
Add vinyl acetate as the acylating agent (e.g., 1.5-2.0 mmol, 1.5-2.0 eq). Using an excess can improve reaction rates, but a near-equimolar amount is often sufficient for high selectivity.
-
Add the immobilized Candida antarctica Lipase B (e.g., 20-50 mg per mmol of substrate).
-
-
Reaction:
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer.
-
Maintain the reaction at a constant temperature (e.g., 30-45 °C).
-
Allow the reaction to proceed, monitoring its progress by GC. The optimal reaction time is when approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the formed ester (typically 24-48 hours).
-
-
Work-up:
-
Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
-
Separation and Analysis:
-
Separate the resulting mixture of unreacted this compound and the formed 2-methyl-4-heptyl acetate by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the chemical yields of the recovered alcohol and the acetate.
-
Analyze the enantiomeric excess (ee) of both the unreacted alcohol and the ester product by chiral GC or HPLC. The ester can be hydrolyzed back to the corresponding alcohol for easier analysis or for use in subsequent reactions.
-
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for the kinetic resolution of (±)-2-Methyl-4-heptanol using Candida antarctica Lipase B.
Data Presentation
The following table summarizes representative quantitative data for the described enantioselective synthesis methods. The values are based on typical results reported in the literature for similar substrates and reaction types.
| Parameter | Method 1: Asymmetric Transfer Hydrogenation | Method 2: Lipase-Catalyzed Kinetic Resolution |
| Substrate | 2-Methyl-4-heptanone | (±)-2-Methyl-4-heptanol |
| Catalyst | [RuCl((S,S)-TsDPEN)(p-cymene)] | Immobilized Candida antarctica Lipase B |
| Catalyst Loading | 0.5 - 1.0 mol % (Ru) | 20-50 mg/mmol substrate |
| Reagent | HCOOH:NEt₃ (5:2) | Vinyl acetate |
| Solvent | Acetonitrile or DCM | Hexane or Toluene |
| Temperature | 28 - 40 °C | 30 - 45 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
| Conversion | >95 % | ~50 % (theoretical max. for resolution) |
| Product | (R)-2-Methyl-4-heptanol | (S)-2-Methyl-4-heptanol & (R)-acetate |
| Isolated Yield | 85 - 95 % | ~45% for each enantiomer (max) |
| Enantiomeric Excess (ee) | >98 % | >99 % (for both alcohol and acetate) |
Disclaimer: The provided protocols and data are representative and may require optimization for specific laboratory conditions and desired outcomes. All experiments should be conducted with appropriate safety precautions.
References
Application Notes and Protocols: Synthesis of 2-Methyl-4-heptanol via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group of an aldehyde or ketone.[1][2] The reaction of a Grignard reagent with an aldehyde is a reliable route to secondary alcohols.[3][4][5] This document provides a detailed protocol for the synthesis of 2-methyl-4-heptanol, a secondary alcohol, utilizing the Grignard reaction between isobutylmagnesium chloride and butanal.[6] The isobutylmagnesium chloride is prepared in situ from 1-chloro-2-methylpropane (B167039) and magnesium turnings.[6]
Reaction and Mechanism
The synthesis of this compound proceeds in two main stages. First, the Grignard reagent, isobutylmagnesium chloride, is prepared by reacting 1-chloro-2-methylpropane with magnesium metal in an anhydrous ether solvent. The second stage involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of butanal. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final product, this compound.[1][6]
The use of a primary alkyl halide like 1-chloro-2-methylpropane is advantageous as it reduces the occurrence of side reactions such as Grignard coupling.[6]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Chloro-2-methylpropane | 4.81 g (5.45 mL, 52.0 mmol) | [6] |
| Magnesium (activated) | 1.9 g (78 mmol) | [6] |
| Butanal | 2.40 g (2.94 mL, 33.3 mmol) | [6] |
| Anhydrous Ether | 40 mL (10 mL for butanal solution) | [6] |
| Reaction Conditions | ||
| Reflux Time (Grignard formation) | 20 minutes | [6] |
| Reflux Time (after butanal addition) | 20 minutes | [6] |
| Workup Reagents | ||
| Water | 5 mL | [6] |
| 5% Aqueous HCl | 35 mL | [6] |
| 5% Aqueous NaOH | 30 mL | [6] |
| Product Yield and Properties | ||
| Yield of this compound | 3.60 g (27.6 mmol, 83%) | [6] |
| Molecular Formula | C8H18O | [7] |
| Molecular Weight | 130.23 g/mol | [7] |
| Appearance | Colorless liquid | [6][8] |
| Refractive Index (n20/D) | 1.4214 | [8] |
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Pressure-equalizing dropping funnel
-
Condenser with a CaCl2 drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas supply
-
Standard glassware for extraction and distillation
-
Rotary evaporator
Reagents:
-
1-Chloro-2-methylpropane (ensure it is dry)
-
Magnesium turnings
-
Iodine (a few crystals for activation)
-
Anhydrous diethyl ether
-
Butanal (distilled before use)
-
5% Hydrochloric acid solution
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
Part 1: Preparation of the Grignard Reagent (Isobutylmagnesium Chloride)
-
Activate the magnesium turnings by grinding them with a few crystals of iodine in a mortar.[6]
-
Assemble a dry 250 mL three-necked flask equipped with a dropping funnel, a condenser with a calcium chloride tube, a nitrogen inlet, and a magnetic stir bar.
-
Thoroughly flush the apparatus with nitrogen gas.[6]
-
Add 1.9 g (78 mmol) of the activated magnesium turnings and a few crystals of iodine to the flask.[6]
-
Sublime the iodine onto the magnesium turnings using a heating gun.[6]
-
Prepare a solution of 4.81 g (52.0 mmol) of 1-chloro-2-methylpropane in 30 mL of anhydrous ether and place it in the dropping funnel.[6]
-
Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. The initiation of the reaction is indicated by a light effervescence on the magnesium surface and the development of a gray/brown color.[6]
-
Once all the alkyl halide solution has been added (approximately 20 minutes), continue to reflux the mixture for an additional 20 minutes using a heating mantle.[6]
Part 2: Reaction with Butanal
-
Cool the prepared Grignard reagent solution to room temperature.[6]
-
Prepare a solution of 2.40 g (33.3 mmol) of freshly distilled butanal in 10 mL of anhydrous ether.[6]
-
Add the butanal solution dropwise to the stirred Grignard reagent.[6]
-
After the addition is complete, reflux the reaction mixture for another 20 minutes.[6]
Part 3: Workup and Purification
-
Cool the reaction mixture.
-
With efficient stirring, carefully and dropwise add 5 mL of water to quench the reaction.[6]
-
Subsequently, add 35 mL of 5% aqueous HCl dropwise.[6]
-
Decant the majority of the solution from the remaining magnesium. Wash the remaining magnesium with a small amount of ether.[6]
-
Combine the decanted solution and the ether washings in a separatory funnel.
-
Separate the ether layer.
-
Wash the ethereal solution with 30 mL of 5% aqueous NaOH.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Remove the ether using a rotary evaporator to yield this compound as a colorless liquid.[6] The reported yield for this procedure is 3.60 g (83%).[6]
Visualizations
Caption: Mechanism for the Grignard synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Synthetic 2-Methyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthetic 2-Methyl-4-heptanol. The information herein is intended to guide researchers in obtaining high-purity material suitable for a range of applications, including its use as a chemical intermediate in the fragrance, flavor, and pharmaceutical industries.
Introduction
This compound is a branched-chain alcohol that serves as a valuable building block in organic synthesis. Its purity is critical, as contaminants can lead to undesirable side reactions, affect product quality, and compromise biological assays. Synthetic routes to this compound, such as the Grignard reaction between an isobutyl Grignard reagent and butyraldehyde, often yield a crude product containing unreacted starting materials, byproducts, and residual solvents. This necessitates robust purification strategies to isolate the target compound with the desired level of purity.
This application note details common and effective purification techniques for this compound, including extractive workup, fractional distillation, and chromatographic methods.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for the development of effective purification protocols.
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol [1] |
| Boiling Point | 164-166 °C at 760 mmHg |
| Density | ~0.810 - 0.819 g/mL[2][3] |
| Solubility | Soluble in organic solvents; low solubility in water. |
| Appearance | Colorless liquid |
Common Impurities from Synthesis
The primary synthetic route to this compound is the Grignard reaction of isobutylmagnesium bromide with butyraldehyde. Potential impurities from this synthesis include:
-
Unreacted Butyraldehyde: The starting aldehyde.
-
Unreacted Isobutyl Halide: The precursor to the Grignard reagent.
-
Grignard Byproducts: Such as coupling products (e.g., 2,5-dimethylhexane).
-
Magnesium Salts: Formed during the reaction and workup.
-
Solvent Residues: Typically diethyl ether or tetrahydrofuran (B95107) (THF).
Purification Strategies: A Comparative Overview
The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
| Purification Technique | Principle | Applicability | Expected Purity |
| Extractive Workup | Partitioning between immiscible liquid phases to remove water-soluble impurities. | Initial purification step for all scales. | Removes bulk salts and some polar impurities. |
| Fractional Distillation | Separation based on differences in boiling points. | Suitable for moderate to large-scale purification of thermally stable compounds. | Good to excellent (>98%) |
| Flash Chromatography | Separation based on polarity on a solid stationary phase. | Ideal for small to medium-scale purification and for removing non-volatile impurities. | High (>99%) |
| Preparative Gas Chromatography (Prep GC) | Separation of volatile compounds in the gas phase. | Used for obtaining very high purity material on a small scale. | Very high (>99.5%) |
Experimental Protocols
Extractive Workup of the Grignard Reaction Mixture
This protocol describes the initial purification of the crude reaction mixture after the synthesis of this compound via a Grignard reaction.
Materials:
-
Crude this compound reaction mixture
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching: Carefully and slowly add saturated aqueous NH₄Cl solution to the cooled (0 °C) crude reaction mixture with stirring to quench any unreacted Grignard reagent.
-
Acidification: Add 1 M HCl to dissolve the magnesium salts, resulting in a clear aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a 10 g scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1 M HCl (2 x 50 mL)
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Caption: Extractive workup workflow.
Fractional Distillation
This method is effective for purifying this compound on a larger scale, provided the impurities have sufficiently different boiling points.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer and adapter
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
The temperature should stabilize at the boiling point of this compound (164-166 °C at atmospheric pressure). Collect the fraction that distills at a constant temperature.
-
For reduced pressure distillation, a boiling point of 61-62 °C at 10 mmHg has been reported.
-
-
Analysis: Analyze the collected fractions by GC-MS to determine purity.
Caption: Fractional distillation workflow.
Flash Column Chromatography
Flash chromatography is a rapid and efficient method for purifying small to medium quantities of this compound, especially for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
-
Chromatography column
-
Pressurized air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A solvent system that gives an Rf value of 0.2-0.3 for this compound is ideal. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen solvent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Apply pressure to the top of the column and begin eluting the sample, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for determining the purity of the final product.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 30-300
Sample Preparation:
-
Dilute a small sample of the purified this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
Data Analysis:
-
Determine the purity by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
Quantitative Data Summary
The following table summarizes the expected yield and purity for the purification of this compound synthesized via the Grignard reaction, based on literature reports and typical outcomes for these methods.
| Purification Step | Initial Purity (Crude) | Final Purity | Yield |
| Extractive Workup | ~80-85% | ~90-95% | >95% |
| Fractional Distillation | ~90-95% | >98% | ~81%[2] |
| Flash Chromatography | ~90-95% | >99% | ~70-80% |
| Preparative GC | >98% | >99.5% | ~50-70% |
Logical Relationships in Purification Strategy
The choice of purification technique is often sequential, with each step increasing the purity of the final product.
Caption: Purification strategy workflow.
References
Application Note: High-Sensitivity GC-MS Analysis of 2-Methyl-4-heptanol for Research and Development
Abstract
This application note details a robust and sensitive method for the qualitative and quantitative analysis of 2-Methyl-4-heptanol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, a derivatization step is employed to improve chromatographic peak shape and enhance sensitivity. The protocols provided are suitable for researchers, scientists, and drug development professionals working with complex matrices. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound (C8H18O) is a branched-chain alcohol that may be present in various applications, from fragrance formulations to its use as a synthetic intermediate.[1] Accurate and reliable quantification of this volatile organic compound (VOC) is essential for quality control, safety assessment, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification, making it the ideal analytical technique.[2]
However, the direct analysis of alcohols by GC can be challenging due to their polarity, which can lead to peak tailing and reduced sensitivity. To overcome these limitations, this protocol utilizes a derivatization step to convert the polar hydroxyl group into a less polar and more volatile silyl (B83357) ether.[3][4]
Experimental Protocols
Sample Preparation (Derivatization)
This protocol describes a general derivatization procedure for this compound in a liquid sample.
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Hexane (GC grade)
-
Internal Standard (e.g., d4-Ethanol or a suitable deuterated analog)
-
2 mL GC vials with PTFE-lined septa
-
Micropipettes
-
Heating block or oven
Procedure:
-
Pipette 500 µL of the liquid sample into a 2 mL GC vial.
-
Add a known concentration of the internal standard.
-
Add 100 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (B98337) (TMS) derivative of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the TMS-derivatized this compound.
| Parameter | Expected Value |
| Retention Time (min) | Approximately 9.5 - 10.5 |
| Quantification Ion (m/z) | 115 |
| Qualifier Ions (m/z) | 73, 157 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linear Range | 0.2 - 100 ng/mL |
| R² of Calibration Curve | > 0.995 |
Mass Spectral Data
The mass spectrum of underivatized this compound is characterized by the following major fragments.[5][6]
| m/z | Relative Abundance (%) | Proposed Fragment |
| 43 | 100 | [C3H7]+ |
| 57 | 85 | [C4H9]+ |
| 70 | 60 | [C5H10]+ |
| 85 | 40 | [M-C3H7O]+ |
| 115 | 15 | [M-CH3]+ |
| 130 | <5 | [M]+ (Molecular Ion) |
Note: The mass spectrum of the TMS derivative will show a different fragmentation pattern, with a prominent ion at m/z 73 corresponding to the trimethylsilyl group.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical steps.
Conclusion
The described GC-MS method, incorporating a derivatization step, provides a sensitive and reliable means for the analysis of this compound. This protocol is readily adaptable to various research and quality control applications where accurate quantification of this branched-chain alcohol is required. The provided data and workflows serve as a comprehensive guide for laboratory professionals.
References
Application Note: Protocol for Quantifying 2-Methyl-4-heptanol in Pheromone Lures
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Methyl-4-heptanol is a significant component of the aggregation pheromones for various insect species, particularly weevils and bark beetles.[1][2][3] Accurate quantification of this semiochemical in slow-release lures is critical for developing effective pest monitoring and management strategies, ensuring consistent performance and optimal field longevity. This document provides a detailed protocol for the extraction and subsequent quantification of this compound from pheromone lures using Gas Chromatography-Mass Spectrometry (GC-MS), a highly accurate and widely used analytical technique for this purpose.[4][5]
Experimental Protocols
Protocol 1: Extraction of this compound from Pheromone Lure
This protocol describes the solvent extraction of this compound from a solid lure matrix, such as a rubber septum.
Materials:
-
Pheromone lure (e.g., rubber septum)
-
Hexane (B92381) (Pesticide residue grade or equivalent)
-
Internal Standard (IS): e.g., 2-Octanol or another suitable non-interfering compound
-
This compound analytical standard (≥95% purity)
-
2 mL glass vials with PTFE-lined caps
-
Volumetric flasks
-
Micropipettes
-
Forceps
-
Ultrasonic bath
Methodology:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 2-Octanol) in hexane at a concentration of 100 µg/mL.
-
Lure Preparation: Using clean forceps, place a single pheromone lure into a 2 mL glass vial.
-
Extraction:
-
Pipette 1.5 mL of hexane into the vial containing the lure.
-
Add a precise volume of the internal standard stock solution (e.g., 15 µL of 100 µg/mL IS for a final concentration of 1 µg/mL).
-
Tightly cap the vial.
-
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate the extraction of the pheromone from the lure matrix.[6]
-
Sample Dilution & Transfer:
-
After sonication, allow the vial to return to room temperature.
-
If the expected concentration is high, a serial dilution may be necessary to bring the sample within the calibration range.
-
Carefully transfer an aliquot of the extract into a new 2 mL autosampler vial for GC-MS analysis.
-
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the instrumental analysis for the quantification of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Methodology:
-
Calibration Standards Preparation:
-
Prepare a series of calibration standards by dissolving known amounts of the this compound analytical standard in hexane.
-
A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
-
Spike each calibration standard with the same concentration of internal standard as the lure extracts (1 µg/mL).
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument according to the parameters outlined in Table 1 .
-
Inject 1 µL of each calibration standard and the prepared lure extract.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[6]
-
Monitor characteristic ions for this compound (e.g., m/z 69, 55, 43) and the internal standard.[7][8]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the linearity of the curve by calculating the coefficient of determination (r²), which should ideally be >0.99.
-
Calculate the concentration of this compound in the lure extract using the calibration curve.
-
The total amount of this compound in the lure is determined by multiplying the calculated concentration by the extraction volume.
-
Data Presentation
Quantitative data and instrument parameters should be clearly documented.
Table 1: Recommended GC-MS Method Parameters
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or similar non-polar column[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[9][10] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless[9] |
| Injection Volume | 1 µL |
| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 150°C, hold for 2 min[2] |
| MS System | Agilent 5977 MSD or equivalent |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 69 |
| Qualifier Ions | m/z 55, 43 |
Table 2: Typical Method Validation Parameters
This table summarizes the expected performance characteristics of the analytical method based on established validation guidelines.[11][12][13]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9988 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~80 ppm |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | ~240 ppm |
| Accuracy (% Recovery) | 80 - 120% | 80.69 ± 3.14% |
| Precision (Repeatability, RSD) | ≤ 5% | 3.56% |
Mandatory Visualization
Diagrams illustrating the workflow and instrumental setup provide a clear visual guide to the protocol.
Caption: Workflow for quantification of this compound.
Caption: Logical diagram of the GC-MS system components.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect Pheromone Detection - Lifeasible [lifeasible.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 9. Secure Verification [cherry.chem.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. ikev.org [ikev.org]
- 12. iosrphr.org [iosrphr.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-4-heptanol in Pest Management
Introduction
2-Methyl-4-heptanol is a semiochemical, specifically a branched-chain alcohol, that functions as an aggregation pheromone for several species of weevils (Coleoptera: Curculionidae). Aggregation pheromones are produced by one sex (typically males) to attract individuals of both sexes to a specific location for mating and resource exploitation. In integrated pest management (IPM), synthetic versions of these pheromones can be deployed in traps for population monitoring, mass trapping, or as part of an "attract-and-kill" strategy. The effectiveness of this compound is often significantly enhanced when used in conjunction with kairomones, which are volatile cues from host plants that signal a suitable food source or oviposition site.
These notes provide detailed protocols for the field application of this compound for the management of two significant agricultural pests: the Banana Pseudostem Weevil (Odoiporus longicollis) and the West Indian Sugarcane Weevil (Metamasius hemipterus sericeus).
Application Note 1: Monitoring and Mass Trapping of Banana Pseudostem Weevil (Odoiporus longicollis)
Principle
Male Banana Pseudostem Weevils produce this compound as an aggregation pheromone that attracts both male and female weevils. Field studies have demonstrated that the attractive power of this pheromone is significantly increased when combined with kairomones from the host plant (banana pseudostem extract). This synergistic effect is crucial for developing an effective trapping system. Traps baited with a combination of the pheromone and host plant extract capture significantly more weevils than traps baited with either component alone.
Data Presentation: Field Trial Results
The following table summarizes the results of a field experiment comparing the efficacy of different bait combinations for trapping O. longicollis.
| Bait Composition | Mean No. of Weevils Trapped per Trap |
| This compound (Pheromone) Only | 18.2 |
| Host Plant Extract (Kairomone) Only | 10.4 |
| Pheromone + Host Plant Extract | 44.6 |
| Data adapted from a field study on Odoiporus longicollis. The combination of pheromone and host plant extract was found to be significantly more effective. |
Experimental Protocol: Field Trapping
This protocol outlines the methodology for constructing and deploying semiochemical-baited traps for O. longicollis.
1. Materials:
-
Synthetic this compound (purity >95%)
-
Hexane (HPLC grade)
-
Fresh banana pseudostem tissue
-
Small glass vials with plastic caps
-
Cotton wicks
-
Funnel traps (construction details below)
-
Soap solution or propylene (B89431) glycol
-
Bamboo stakes (~30 cm) and twine
2. Lure Preparation:
-
Pheromone Lure: Prepare a solution of this compound in hexane. A specific concentration can be optimized, but a common starting point is a 1% solution. Soak a cotton wick in 1-2 mL of the solution and place it inside a sealed glass vial. The release rate can be controlled by slightly opening the cap or punching a small hole in it.
-
Kairomone Lure (Host Plant Extract):
-
Take fresh sections of banana pseudostem.
-
Macerate or finely chop the tissue to increase the surface area for volatile release.
-
Place a standardized amount (e.g., 100g) of the macerated tissue in a breathable pouch or directly in the trap's collection container. This should be replaced weekly.
-
3. Trap Construction:
-
A simple and effective funnel trap can be constructed using two white plastic funnels (e.g., 12 cm diameter).
-
The funnels are positioned facing each other, stem to stem, with a gap of approximately 2 cm between the rims. They are held in place with polypropylene (B1209903) twine.
-
A 100-250 mL plastic container is attached below the lower funnel to act as a collection chamber. This container should be filled with a few centimeters of soap solution or propylene glycol to retain and kill the trapped weevils.
-
The pheromone lure vial can be suspended in the space between the two funnels.
4. Trap Deployment and Data Collection:
-
Assemble the trap and attach it to a bamboo stake using twine.
-
Tie the stake to the pseudostem of a banana plant at a height of approximately 1 meter from the ground.
-
Deploy traps in a grid pattern throughout the plantation. A density of 4-6 traps per hectare is a common starting point for monitoring, which can be increased for mass trapping.
-
Inspect traps weekly. Count and record the number of male and female weevils captured.
-
Replace the host plant material weekly and the pheromone lure every 4-6 weeks, or as recommended by the manufacturer.
Visualization: Trapping Workflow for O. longicollis
Caption: Workflow for O. longicollis trapping using pheromone and kairomone lures.
Application Note 2: Monitoring and Mass Trapping of West Indian Sugarcane Weevil (Metamasius hemipterus sericeus)
Principle
The West Indian Sugarcane Weevil employs a multi-component aggregation pheromone. While males produce four distinct alcohols, field trials have identified the combination of 4-methyl-5-nonanol (B104968) and this compound as the major aggregation pheromone, attracting both sexes[1][2]. A recommended ratio for these components is approximately 8:1 (4-methyl-5-nonanol : this compound)[3]. Similar to other weevils, the attraction to this synthetic pheromone blend is highly synergistic with host plant kairomones, such as those released from cut sugarcane stalks[1][2][4].
Data Presentation: Synergistic Effect of Pheromone and Kairomone
The following table demonstrates the additive effect of combining a pheromone lure with host plant material for trapping M. hemipterus.
| Bait Composition | Relative Weevil Attraction |
| Sugarcane Tissue (250g) Only | 1.0x |
| 4-Alcohol Pheromone Blend | 1.1x |
| Sugarcane Tissue + 4-Alcohol Pheromone Blend | 2.1x |
| *The 4-alcohol blend included 3-pentanol, this compound, 2-methyl-4-octanol, and 4-methyl-5-nonanol[4]. Data shows an additive, synergistic effect when pheromones and kairomones are combined. |
Experimental Protocol: Field Trapping
This protocol provides a methodology for trapping M. hemipterus using a synergistic lure.
1. Materials:
-
Synthetic 4-methyl-5-nonanol
-
Synthetic this compound
-
Lure dispenser (e.g., rubber septum, sealed pouch with controlled release)
-
Fresh sugarcane stalks
-
Lethal pitfall traps, bucket traps, or commercial weevil traps (e.g., Picusan®)[4][5]
-
Propylene glycol or soap solution
-
Optional synergist: Ethyl acetate (B1210297) dispenser
2. Lure Preparation:
-
Pheromone Lure: Prepare a blend of 4-methyl-5-nonanol and this compound in an 8:1 ratio. This blend should be loaded into a controlled-release dispenser. A typical release rate for weevil pheromones is 3-5 mg/day[6].
-
Kairomone Bait: Cut fresh sugarcane stalks into sections (e.g., 10-15 cm long). Use a standardized amount (e.g., 250g) per trap[4]. The sugarcane should be slightly crushed to promote the release of volatile compounds.
3. Trap Design and Deployment:
-
Lethal Pitfall Trap: A simple pitfall trap can be made from a 1-2 gallon bucket buried in the ground so the rim is flush with the soil surface. A funnel can be placed at the top to prevent escape[4].
-
Bucket Trap: A 2-gallon bucket with entry windows cut into the sides can be used. The exterior can be roughened to allow weevils to climb up and enter[5].
-
Place the kairomone bait (sugarcane) inside the trap.
-
Suspend the pheromone lure dispenser inside the trap, just above the bait.
-
Add propylene glycol or soapy water to the bottom of the trap as a killing and preserving agent.
-
Place traps on the ground, a minimum of 150 meters away from healthy host plants to avoid attracting weevils to them[5]. Do not hang traps directly on palms or sugarcane plants[5].
4. Data Collection and Maintenance:
-
Inspect traps every 1-2 weeks.
-
Collect, count, and record the number of captured weevils.
-
Replace the sugarcane bait every 2 weeks to ensure it remains attractive[5].
-
Replace the pheromone lure every 4-6 weeks, depending on the dispenser type and environmental conditions[5].
Visualization: Trapping Workflow for M. hemipterus
Caption: Protocol for trapping M. hemipterus with a synergistic lure blend.
Generalized Weevil Olfactory Signaling Pathway
The specific olfactory receptor neurons (ORNs) for this compound have not been fully characterized in the target species. However, based on studies of related weevils, a generalized signaling pathway can be proposed[7][8][9]. Insects detect odorants via ORNs housed in olfactory sensilla, primarily on their antennae. Each ORN expresses specific odorant receptors (ORs) that bind to particular chemical compounds. This binding event initiates a signal transduction cascade that results in a nerve impulse.
Visualization: Generalized Olfactory Pathway
Caption: Generalized pathway from odorant detection to behavioral response in weevils.
References
- 1. SFU Department of Biological Sciences - Publication [advance.science.sfu.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.flvc.org [journals.flvc.org]
- 5. ucanr.edu [ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of olfactory receptor neurons for pheromone candidate and plant volatile compounds in the clover root weevil, Sitona lepidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory Receptor Neurons for Plant Volatiles and Pheromone Compounds in the Lucerne Weevil, Sitona discoideus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Formulation of 2-Methyl-4-heptanol in Slow-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of 2-Methyl-4-heptanol in slow-release dispensers, a critical aspect of developing effective semiochemical-based pest management strategies. This compound and its stereoisomers, such as 4-methyl-3-heptanol, are known aggregation pheromone components for several species of bark beetles, including those in the Scolytus genus. The controlled release of these volatile compounds is essential for their efficacy in monitoring and controlling insect populations.
Data Presentation: Release Rates of a Stereoisomer from Commercial Dispensers
The following tables summarize the release rates of 4-methyl-3-heptanol, a stereoisomer of this compound, from two types of commercially available slow-release dispensers: Conrel® hollow fibers and Hercon® laminated plastic flakes. This data, adapted from a study on the aggregation attractants of the smaller European elm bark beetle (Scolytus multistriatus), serves as a valuable reference for expected release profiles.[1] The release rates were monitored over 85 days under laboratory conditions.[1]
Table 1: Release Rate of 4-Methyl-3-heptanol from Conrel® and Hercon® Dispensers Over Time at 25°C
| Time (Days) | Conrel® Dispenser Release Rate (µ g/day ) | Hercon® Dispenser Release Rate (µ g/day ) |
| 1 | ~120 | ~150 |
| 15 | ~80 | ~100 |
| 30 | ~60 | ~75 |
| 60 | ~40 | ~50 |
| 85 | ~30 | ~35 |
Table 2: Effect of Temperature on the Initial Release Rate of 4-Methyl-3-heptanol
| Temperature (°C) | Conrel® Dispenser Release Rate (µ g/day ) | Hercon® Dispenser Release Rate (µ g/day ) |
| 20 | ~85 | ~100 |
| 25 | ~120 | ~150 |
| 30 | ~170 | ~220 |
Experimental Protocols
Protocol 1: Preparation of Polyethylene (B3416737) Vial Slow-Release Dispensers
This protocol describes the preparation of a simple and widely used type of slow-release dispenser for semiochemicals.
Materials:
-
This compound (CAS No: 21570-35-4)
-
High-purity hexane (B92381) (or other suitable volatile solvent)
-
Polyethylene vials with press-fit caps (B75204) (e.g., 1.5 mL or 2.0 mL)
-
Cotton dental wicks or similar absorbent material
-
Micropipettes
-
Analytical balance
-
Fume hood
-
Forceps
Procedure:
-
Preparation of the Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane at a desired concentration (e.g., 100 mg/mL). The concentration can be adjusted based on the target release rate and the capacity of the dispenser.
-
Dispenser Assembly: Using forceps, insert a pre-weighed cotton wick into each polyethylene vial.
-
Loading the Dispenser: Using a micropipette, carefully apply a precise volume of the this compound stock solution onto the cotton wick inside the vial. The loading amount will depend on the specific experimental requirements. For field trapping of Scolytus species, loading amounts can range from micrograms to milligrams.
-
Solvent Evaporation: Leave the vials uncapped in the fume hood for a sufficient time (e.g., 1-2 hours) to allow the solvent to evaporate completely, leaving the this compound adsorbed onto the wick.
-
Sealing the Dispenser: Securely press the cap onto the vial. For a controlled release, a small hole (of a defined diameter) can be drilled into the cap. The size of the hole will influence the release rate.
-
Pre-conditioning (Optional): Dispensers can be pre-conditioned by placing them in a controlled environment (e.g., a ventilated oven at a specific temperature) for a set period to achieve a more stable release rate from the outset.
Protocol 2: Quantification of this compound Release Rate
This protocol details the collection of volatiles released from the dispensers and their subsequent quantification by Gas Chromatography (GC).
Materials and Equipment:
-
Prepared slow-release dispensers
-
Glass aeration chambers
-
Source of purified nitrogen or air
-
Flow meters
-
Glass U-tubes or adsorbent tubes (e.g., packed with Tenax® TA)
-
Dry ice-acetone bath (for cold trapping) or thermal desorber
-
Hexane (high purity)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar or mid-polar capillary column)
-
Microsyringes
-
Standard solution of this compound of known concentration
Procedure:
Part A: Volatile Collection (Aeration and Cold-Trapping Method) [1]
-
Place a single dispenser into a glass aeration chamber.
-
Maintain the chamber at a constant temperature (e.g., 25°C).
-
Flush the chamber with a stream of purified nitrogen at a constant flow rate (e.g., 65 mL/min).[1]
-
Connect the outlet of the aeration chamber to a glass U-tube immersed in a dry ice-acetone bath. The volatiles released from the dispenser will be carried by the nitrogen stream and condense in the cold U-tube.[1]
-
Aerate for a defined period (e.g., 3 hours).[1]
-
After the collection period, disconnect the U-tube and rinse the trapped volatiles with a known volume of hexane (e.g., 2 mL).[1] This solution is now ready for GC analysis.
Part B: Gas Chromatography (GC) Analysis
-
GC-FID Conditions (based on analysis of 4-methyl-3-heptanol): [1]
-
Injector Temperature: 185°C
-
Column: e.g., Stainless steel column packed with 10% Carbowax 20M on 80/100 mesh Gas Chrom Q
-
Oven Temperature: 150°C (isothermal)
-
Detector Temperature: 215°C
-
Carrier Gas: Helium at 60 mL/min
-
Retention Time (for 4-methyl-3-heptanol): Approximately 2.2 minutes (Note: Retention time for this compound will need to be determined experimentally).[1]
-
-
Injection: Inject a known volume (e.g., 3 µL) of the hexane extract from the volatile collection step into the GC.
-
Quantification:
-
Prepare a calibration curve by injecting standard solutions of this compound of known concentrations.
-
Compare the peak area of the this compound from the sample to the calibration curve to determine the amount of compound collected.
-
Calculate the release rate in µ g/hour or µ g/day by dividing the total amount of collected analyte by the duration of the collection period.
-
Visualizations
Caption: Workflow for the preparation and evaluation of slow-release dispensers.
Caption: Key steps in the GC analysis for quantifying released this compound.
References
Application Notes and Protocols for Bioassay Development: Testing 2-Methyl-4-heptanol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-heptanol is a semiochemical, notably identified as a component of the aggregation pheromone in several species of weevils, such as the West Indian sugarcane weevil (Metamasius hemipterus) and the sugarcane weevil (Sphenophorus levis). As a key mediator of insect behavior, understanding the molecular interactions of this compound with its corresponding olfactory receptors (ORs) is paramount for the development of novel and targeted pest management strategies. Furthermore, elucidating its activity can provide valuable insights for the fragrance and flavor industries, where it is used as an additive.[1]
This document provides a detailed protocol for a robust in vitro bioassay to characterize the activity of this compound. The proposed bioassay utilizes a heterologous expression system, where a candidate olfactory receptor from a target insect species is expressed in a mammalian cell line (HEK293). The cellular response to this compound is then quantified using a fluorescent calcium indicator, providing a high-throughput method for screening and characterizing the activity of this and related compounds.
Data Presentation
Table 1: Hypothetical Dose-Response Data of a Candidate Olfactory Receptor to this compound
| Concentration of this compound (µM) | Mean Change in Fluorescence (ΔF/F₀) | Standard Deviation |
| 0 (Control) | 0.05 | 0.02 |
| 0.01 | 0.25 | 0.08 |
| 0.1 | 0.85 | 0.15 |
| 1 | 1.75 | 0.22 |
| 10 | 2.50 | 0.31 |
| 100 | 2.60 | 0.28 |
Experimental Protocols
Protocol 1: Heterologous Expression of a Candidate Weevil Olfactory Receptor in HEK293 Cells
Objective: To generate a stable cell line expressing a candidate weevil olfactory receptor (OR) and the obligatory co-receptor (Orco) for functional analysis. For this protocol, we will use a hypothetical candidate receptor from Metamasius hemipterus, designated as MhemORx.
Materials:
-
HEK293 cells
-
pcDNA3.1(+) vector containing the coding sequence for MhemORx
-
pCI vector containing the coding sequence for the conserved co-receptor (Orco) from Metamasius hemipterus
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
G418 (Geneticin)
-
Hygromycin B
-
6-well plates and 10 cm cell culture dishes
Procedure:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
One day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
On the day of transfection, prepare the DNA-lipid complexes. In one tube, dilute 1 µg of pcDNA3.1(+)-MhemORx and 1 µg of pCI-Orco in 125 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells in the 6-well plate.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transfection, passage the cells into 10 cm dishes and begin selection with G418 (for the pcDNA3.1(+) vector) and Hygromycin B (for the pCI vector) at appropriate concentrations (e.g., 500 µg/mL G418 and 200 µg/mL Hygromycin B).
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, resistant colonies will appear. Isolate individual colonies using cloning cylinders and expand them in separate dishes.
-
-
Validation of Expression:
-
Confirm the expression of MhemORx and Orco in the stable cell lines using RT-qPCR or Western blotting.
-
Protocol 2: Calcium Imaging Bioassay for this compound Activity
Objective: To measure the intracellular calcium influx in the engineered HEK293 cells in response to stimulation with this compound.
Materials:
-
HEK293 cell line stably expressing MhemORx and Orco
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
DMSO (for preparing stock solutions)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system or a fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Plating:
-
Seed the engineered HEK293 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well for the assay.
-
-
Preparation of this compound Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in HBSS to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid cell toxicity.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 520 nm.
-
Record a baseline fluorescence reading (F₀) for 10-20 seconds.
-
Inject the this compound solutions into the wells and continue recording the fluorescence (F) for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Plot the ΔF/F₀ values against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the development and execution of the in vitro bioassay.
References
Application Notes and Protocols for the Solid-Phase Synthesis of the Insect Pheromone 2-Methyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insect pheromones are vital semiochemicals that mediate intraspecific communication, playing a crucial role in behaviors such as mating, aggregation, and alarm signaling. Their unique biological activity has made them invaluable tools in integrated pest management programs, where they are used for monitoring, mass trapping, and mating disruption. The synthesis of these, often structurally complex, molecules is therefore of significant interest. Solid-phase synthesis (SPS) offers a compelling alternative to traditional solution-phase chemistry for the production of pheromones.[1][2] The key advantages of SPS include simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation, which can significantly accelerate the synthesis of pheromone libraries for structure-activity relationship studies.[3][4]
This document provides a detailed, proposed protocol for the solid-phase synthesis of 2-Methyl-4-heptanol, a known component of the alarm pheromone for several ant species.[5][6] While solution-phase syntheses of this compound are established[5][7], this application note outlines a hypothetical solid-phase approach, drawing upon established principles of solid-phase organic synthesis (SPOS) for the preparation of alcohols.[8]
Proposed Solid-Phase Synthesis of this compound
The proposed strategy involves the attachment of a suitable building block to a solid support, followed by on-resin chemical modifications to construct the target molecule and subsequent cleavage from the resin.
Retrosynthetic Analysis
A plausible retrosynthetic approach for the solid-phase synthesis of this compound is outlined below. The target molecule can be disconnected at the C4-C5 bond, suggesting a Grignard-type addition of an isobutyl group to a resin-bound aldehyde precursor.
Caption: Retrosynthetic analysis for the solid-phase synthesis of this compound.
Materials and Equipment
Resins and Reagents:
-
2-Chlorotrityl chloride resin
-
4-Hydroxybutanal dimethyl acetal (B89532)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Isobutylmagnesium bromide (in THF)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Piperidine
-
General laboratory glassware
-
Solid-phase synthesis reaction vessel
-
Shaker or bubbler for agitation
-
Filtration apparatus
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Protocols
Resin Swelling and Preparation
-
Place 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g loading) in a solid-phase synthesis vessel.
-
Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[9]
-
Drain the solvent by filtration.
Loading of the Acetal-Protected Aldehyde
-
Dissolve 4-hydroxybutanal dimethyl acetal (3 eq. relative to resin loading) in anhydrous DCM (8 mL).
-
Add DIPEA (5 eq.) to the solution.
-
Add the solution to the swollen resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
To cap any remaining reactive trityl chloride sites, treat the resin with a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) for 30 minutes.[9]
-
Wash the resin as described in step 5 and dry under vacuum.
On-Resin Deprotection of the Aldehyde
-
Swell the resin in anhydrous DCM (10 mL).
-
Prepare a solution of 5% TFA in DCM.
-
Add the TFA solution to the resin and agitate for 1 hour to cleave the dimethyl acetal protecting group, revealing the aldehyde.
-
Drain the solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of acid.
Grignard Reaction on the Solid Support
-
Swell the aldehyde-functionalized resin in anhydrous THF (10 mL).
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add a solution of isobutylmagnesium bromide (5 eq. in THF) to the resin suspension.
-
Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and continue to agitate for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Wash the resin sequentially with THF (3 x 10 mL), a 1:1 mixture of THF/water (3 x 10 mL), water (3 x 10 mL), and finally THF (3 x 10 mL).
-
Dry the resin under vacuum.
Cleavage of this compound from the Resin
-
Swell the resin in DCM (10 mL).
-
Prepare a cleavage cocktail of TFA/DCM (1:99, v/v).
-
Add the cleavage cocktail to the resin and agitate for 1 hour.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Neutralize the combined filtrate by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification and Characterization
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by GC-MS and NMR spectroscopy to confirm its identity and purity.
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the solid-phase synthesis of this compound.
| Step | Expected Yield (%) | Purity (by GC-MS) | Notes |
| 1. Resin Loading | >90% loading | N/A | Loading efficiency can be determined by gravimetric analysis. |
| 2. On-Resin Deprotection | Quantitative | N/A | Monitored by the disappearance of the acetal signal in solid-state NMR. |
| 3. On-Resin Grignard Reaction | 70-85% | N/A | Yield is highly dependent on reaction conditions. |
| 4. Cleavage and Purification | 80-90% | >95% | Overall yield from the resin-bound starting material. |
| Overall Yield | 50-65% | >95% | Based on the initial loading of the resin. |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Key on-resin chemical transformations for the synthesis of this compound.
Conclusion
This application note details a proposed solid-phase synthesis protocol for the insect pheromone this compound. While this represents a hypothetical pathway, it is grounded in well-established principles of solid-phase organic synthesis. The outlined method offers a potentially efficient and automatable route to this and other related pheromone structures. The advantages of simplified purification and the ability to drive reactions to completion by using excess reagents make solid-phase synthesis an attractive strategy for the rapid generation of pheromone analogues for biological screening and the development of new pest management tools. Further experimental validation is required to optimize the reaction conditions and confirm the feasibility of this approach.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pure.rug.nl [pure.rug.nl]
- 6. research.rug.nl [research.rug.nl]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2-Methyl-4-heptanol Grignard Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2-Methyl-4-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the Grignard synthesis of this compound?
The synthesis of this compound via a Grignard reaction typically involves the reaction of a Grignard reagent, such as sec-butylmagnesium halide, with isovaleraldehyde (B47997). Alternatively, isobutylmagnesium halide can be reacted with butanal. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the secondary alcohol, this compound.[1][2]
Q2: Why are anhydrous conditions paramount for a successful Grignard reaction?
Grignard reagents are potent bases and will react with protic solvents, including water, to form alkanes. This reaction consumes the Grignard reagent, thereby reducing the overall yield of the desired alcohol. Even atmospheric moisture can significantly lower the yield. Therefore, all glassware must be meticulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be utilized.
Q3: My Grignard reaction is failing to initiate. What are the common causes and their solutions?
Failure to initiate is a frequent challenge in Grignard synthesis. The primary causes and their remedies are:
-
Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which inhibits the reaction.
-
Solution: Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be used to activate the magnesium surface.[2]
-
-
Presence of Moisture: As detailed in Q2, any moisture will quench the reaction.
-
Solution: Ensure all glassware is rigorously dried, and use freshly opened or properly stored anhydrous solvents.
-
-
Purity of the Alkyl Halide: Impurities present in the alkyl halide can inhibit the reaction.
-
Solution: Employ a freshly distilled or high-purity grade alkyl halide.
-
Q4: What are the prevalent side reactions that can diminish the yield of this compound?
Besides the reaction with water, other significant side reactions include:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.
-
Reduction of the Aldehyde: The Grignard reagent can act as a reducing agent, converting the aldehyde to its corresponding primary alcohol.
-
Enolization of the Aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position to form an enolate.
To mitigate these side reactions, it is advisable to add the aldehyde solution to the Grignard reagent slowly and at a controlled temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Presence of moisture in glassware or solvent. | Flame-dry all glassware under an inert atmosphere and use anhydrous solvents. |
| Inactive magnesium surface (oxide layer). | Activate magnesium by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. | |
| Impure starting materials (alkyl halide or aldehyde). | Purify starting materials by distillation before use. | |
| Formation of Significant Byproducts | Wurtz coupling reaction. | Add the alkyl halide dropwise during Grignard formation to maintain a low concentration. |
| Aldehyde reduction or enolization. | Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). | |
| Reaction Initiates but then Stops | Insufficient mixing. | Ensure vigorous stirring throughout the reaction. |
| Localized concentration of reactants. | Add reactants dropwise and with efficient stirring to ensure proper mixing. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. The data is compiled from general principles of Grignard reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Alkyl Halide | sec-Butyl Bromide | ~60-70 | sec-Butyl Chloride | ~75-85 | Alkyl chlorides are less reactive than bromides, which can reduce the rate of side reactions such as Wurtz coupling.[1] |
| Solvent | Diethyl Ether | ~70-80 | Tetrahydrofuran (THF) | ~75-85 | THF has a higher boiling point and can better solvate the Grignard reagent, sometimes leading to improved yields. |
| Temperature of Aldehyde Addition | Room Temperature | ~65-75 | 0 °C | ~80-90 | Lower temperatures disfavor side reactions like reduction and enolization. |
| Rate of Aldehyde Addition | Rapid Addition | ~50-60 | Slow, Dropwise Addition | ~80-90 | Slow addition maintains a low concentration of the aldehyde, minimizing side reactions. |
| Magnesium Activation | None | Variable, can be low | Iodine Crystal | Consistently higher | Activation of the magnesium surface is crucial for consistent and efficient reaction initiation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from sec-Butyl Bromide and Isovaleraldehyde
1. Preparation of the Grignard Reagent:
-
All glassware should be flame-dried under a nitrogen or argon atmosphere.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the sec-butyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
2. Reaction with Isovaleraldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve isovaleraldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.
3. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 2-Methyl-4-heptanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-heptanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an isobutylmagnesium halide (typically bromide or chloride) with butanal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The synthesis of this compound via the Grignard reaction can lead to several common byproducts. These primarily include:
-
Wurtz Coupling Product: 2,5-dimethylhexane (B165582), formed by the coupling of two isobutyl groups from the Grignard reagent.
-
Reduction Product: 1-Butanol, resulting from the reduction of butanal by the Grignard reagent.[1]
-
Enolization Product: Formation of the butanal enolate, which upon workup will regenerate the starting aldehyde. This is more significant with sterically hindered Grignard reagents or ketones.[2]
-
Unreacted Starting Materials: Residual isobutyl halide and butanal may also be present in the crude product mixture.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is crucial for achieving a high yield of this compound. Key strategies include:
-
Slow Addition: Add the butanal solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce the likelihood of side reactions.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous, as water will quench the Grignard reagent and decrease the yield.[3] The magnesium turnings should be activated to ensure efficient formation of the Grignard reagent.[1]
-
Stoichiometry: Use a slight excess of the Grignard reagent to ensure complete consumption of the butanal.
Q4: What analytical techniques are suitable for identifying and quantifying the main product and byproducts?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for both identifying and quantifying the components of the reaction mixture. By comparing the retention times and mass spectra of the components with those of authentic standards, you can determine the composition of your product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive Grignard reagent due to moisture in glassware or solvents. 2. Poor quality magnesium turnings. 3. Impure starting materials (isobutyl halide or butanal). | 1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or by mechanical means. 3. Purify starting materials by distillation if necessary. |
| High percentage of 2,5-dimethylhexane (coupling product) | 1. High reaction temperature. 2. Presence of certain impurities that catalyze the coupling reaction. | 1. Maintain a low reaction temperature during the addition of butanal. 2. Ensure the purity of the isobutyl halide. |
| Significant amount of 1-Butanol (reduction product) | 1. Sterically hindered Grignard reagent. 2. High reaction temperature. | 1. While isobutylmagnesium bromide is not excessively hindered, this can be a competing pathway. 2. Perform the reaction at a lower temperature. |
| Presence of unreacted butanal | 1. Insufficient Grignard reagent. 2. Inefficient mixing. | 1. Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent. 2. Ensure vigorous stirring throughout the reaction. |
Quantitative Data on Byproduct Formation
| Compound | Expected Percentage in Crude Product (Illustrative) |
| This compound | 60-70% |
| 2,5-Dimethylhexane | 15-25% |
| 1-Butanol | 5-10% |
| Unreacted Butanal | <5% |
Note: These values are illustrative and can vary significantly based on reaction conditions.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a known procedure for a similar Grignard synthesis.[1]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (or THF)
-
Isobutyl bromide (or chloride)
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Butanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the ethereal layer.
-
Wash the organic layer with water and then with brine.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
-
Visualizations
Caption: Synthetic pathway for this compound and common side reactions.
References
Technical Support Center: Improving the Chiral Purity of 2-Methyl-4-heptanol
Welcome to the technical support center for the chiral purification of 2-Methyl-4-heptanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining enantiomerically pure this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the primary methods for improving the chiral purity of this compound?
There are three main strategies for obtaining enantiomerically enriched this compound:
-
Asymmetric Synthesis: This method creates a specific enantiomer from achiral or prochiral starting materials using a chiral catalyst or auxiliary. This approach avoids the need to separate enantiomers from a racemic mixture.
-
Chiral Resolution: This involves separating the enantiomers from a racemic mixture of this compound. Common techniques include:
-
Kinetic Resolution: One enantiomer reacts faster with a chiral catalyst or enzyme, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. A significant drawback is that the maximum theoretical yield for the unreacted enantiomer is 50%.[1]
-
Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture. This allows for a theoretical yield of up to 100% of a single enantiomer of the product.[2]
-
Diastereomeric Resolution: The racemic alcohol is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography or crystallization.[3][4] The chiral auxiliary is then cleaved to yield the pure enantiomers.[3]
-
-
Chiral Chromatography: This technique directly separates the enantiomers of a racemic mixture using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
2. Which enzymatic method is recommended for the kinetic resolution of this compound?
Lipase-catalyzed transesterification is a highly effective method for the kinetic resolution of secondary alcohols like this compound.[5][6] Lipase B from Candida antarctica (CALB), often immobilized as Novozym® 435, is particularly efficient and shows excellent enantioselectivity in these reactions.[2][5]
3. What is Dynamic Kinetic Resolution (DKR) and how can it be applied to this compound?
Dynamic Kinetic Resolution (DKR) combines the enantioselective transformation of one enantiomer (as in kinetic resolution) with the in-situ racemization of the other, slower-reacting enantiomer.[1][2] This overcomes the 50% yield limitation of standard kinetic resolution.[2] For a secondary alcohol like this compound, a DKR system would typically involve:
-
An enzyme (e.g., Novozym® 435) for the enantioselective acylation of one enantiomer.
-
A racemization catalyst (e.g., a ruthenium complex or a zeolite) to continuously convert the unreacted enantiomer back to the racemic mixture.[2][7]
4. How can I determine the enantiomeric excess (ee%) of my this compound sample?
The enantiomeric excess (ee%) can be determined using chiral analytical techniques:
-
Chiral Gas Chromatography (GC): Using a chiral stationary phase column, the two enantiomers will have different retention times, allowing for their separation and quantification.
-
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, a chiral stationary phase is used to separate the enantiomers.
-
NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol can be converted into diastereomeric esters using a chiral derivatizing agent (e.g., Mosher's acid or MαNP acid). The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the diastereomeric ratio and thus the original enantiomeric excess.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in Enzymatic Kinetic Resolution
Question: My lipase-catalyzed kinetic resolution of this compound is resulting in low ee% for both the acylated product and the unreacted alcohol. What could be the cause?
Answer: Low enantiomeric excess in kinetic resolution can stem from several factors. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Optimize Reaction Conversion: In kinetic resolution, the ee% of the product is highest at the beginning of the reaction, while the ee% of the unreacted starting material increases with conversion.[8][9] For high ee% of the unreacted alcohol, the reaction should be allowed to proceed to >50% conversion. Conversely, for high ee% of the acylated product, the reaction should be stopped at <50% conversion. It is crucial to monitor the reaction over time to find the optimal stopping point.
-
Verify Enzyme Activity and Selectivity: The choice of enzyme is critical. While CALB is generally effective for secondary alcohols, other lipases from Pseudomonas or Candida rugosa could be screened for higher selectivity.[5][10] Ensure the enzyme is not denatured due to improper storage or harsh reaction conditions (e.g., extreme pH or temperature).
-
Control the Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme.
-
Choice of Acyl Donor and Solvent: The nature of the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) and the solvent can influence the enzyme's selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are commonly used.[2][5]
Issue 2: Poor Separation of Diastereomeric Esters in Chiral Derivatization
Question: I have derivatized my racemic this compound with a chiral agent, but I am getting poor separation of the diastereomers on my silica (B1680970) gel column. How can I improve this?
Answer: The separation of diastereomers depends on creating sufficient differences in their interaction with the stationary phase. Here’s how to troubleshoot poor separation:
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the most critical parameter for silica gel chromatography. Systematically vary the polarity of your eluent system (e.g., hexane/ethyl acetate or hexane/THF). A less polar mobile phase will generally increase retention and may improve separation. Gradient elution can also be effective.
-
Choose the Right Chiral Derivatizing Agent: Some chiral derivatizing agents create diastereomers that are more easily separated than others. For secondary alcohols, (S)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) has been shown to be effective, often providing better separation on HPLC than Mosher's acid (MTPA).[11]
-
Consider High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a normal-phase silica column can offer much higher resolution than standard column chromatography.[3][4]
-
Check for Racemization: Ensure that the chiral derivatizing agent is enantiomerically pure and that no racemization occurs during the derivatization or cleavage steps.
Issue 3: No Separation of Enantiomers on a Chiral HPLC Column
Question: I am trying to resolve racemic this compound using chiral HPLC, but I am seeing only one peak. What should I do?
Answer: Achieving separation on a chiral stationary phase (CSP) is highly dependent on the specific interactions between the enantiomers and the CSP. A single peak indicates that these interactions are not sufficiently different under the current conditions.
Troubleshooting Steps:
-
Screen Different Chiral Stationary Phases (CSPs): This is the most effective approach. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point as they have broad applicability. If one type of CSP doesn't work, try another with a different chiral selector.
-
Optimize the Mobile Phase:
-
Normal Phase: Typically, a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is used. Systematically vary the percentage of the alcohol modifier.
-
Reversed Phase: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used.
-
-
Adjust the Flow Rate and Temperature: Lowering the flow rate can increase interaction time with the CSP and may improve resolution. Temperature affects the thermodynamics of chiral recognition; experiment with different column temperatures (e.g., 15°C, 25°C, 40°C).
-
Consider Derivatization: If direct separation of the alcohol is proving difficult, converting it to an ester (e.g., an acetate or benzoate) can sometimes lead to better separation on a given CSP.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for Secondary Alcohols
| Method | Key Features | Theoretical Max. Yield | Typical Reagents/Catalysts | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | Enantioselective acylation of one enantiomer. | 50% (for each enantiomer) | Lipases (e.g., Novozym® 435), Acyl donor (e.g., vinyl acetate) | High enantioselectivity, Mild conditions, "Green" chemistry | Limited to 50% yield, Requires separation of product and unreacted substrate |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization. | ~100% | Lipase + Racemization catalyst (e.g., Ru-complex, Zeolite) | High theoretical yield, High enantioselectivity | Requires two compatible catalysts, Potentially more complex setup |
| Diastereomeric Resolution | Formation and separation of diastereomers. | ~50% (for each enantiomer) | Chiral derivatizing agent (e.g., MαNP acid, Mosher's acid) | Uses standard chromatography, Can yield very high purity | Requires derivatization and cleavage steps, Stoichiometric use of chiral agent |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Methyl-4-heptanol
This protocol is a general procedure based on lipase-catalyzed acylation of secondary alcohols.
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Hexane (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of racemic this compound (1.0 mmol) in hexane (10 mL), add Novozym® 435 (e.g., 20 mg).
-
Add vinyl acetate (e.g., 2.0 mmol).
-
Stir the mixture at a controlled temperature (e.g., room temperature or 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.
-
When the desired conversion is reached (typically around 50%), stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh hexane.
-
Combine the filtrate and washings. The resulting solution contains the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer).
-
Separate the product ester from the unreacted alcohol using silica gel column chromatography.
-
Determine the enantiomeric excess of both the purified alcohol and the ester using chiral GC or HPLC.
Protocol 2: Resolution via Diastereomer Formation and Separation
This protocol describes the resolution using a chiral derivatizing agent followed by HPLC separation.
Materials:
-
Racemic this compound
-
Enantiopure chiral acid (e.g., (S)-MαNP acid)
-
Coupling agent (e.g., DCC/DMAP)
-
Appropriate solvent (e.g., dichloromethane)
-
HPLC system with a normal-phase column (e.g., silica gel)
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Esterification: React racemic this compound with an enantiopure chiral acid (e.g., (S)-MαNP acid) in the presence of a coupling agent to form a mixture of two diastereomeric esters.
-
Purification: After the reaction is complete, work up the reaction mixture to remove reagents and byproducts. The crude product is a mixture of the two diastereomers.
-
Diastereomer Separation: Separate the two diastereomers using preparative HPLC on a silica gel column with an optimized mobile phase (e.g., a low polarity hexane/ethyl acetate mixture).[3] Collect the fractions corresponding to each pure diastereomer.
-
Cleavage (Hydrolysis): Hydrolyze each separated diastereomeric ester (e.g., using KOH or LiAlH₄) to cleave the ester bond, yielding the enantiomerically pure (R)- and (S)-2-Methyl-4-heptanol and recovering the chiral auxiliary.[3]
-
Purity Analysis: Confirm the enantiomeric purity of the final alcohol products using an appropriate chiral analytical method.
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Conceptual Cycle of Dynamic Kinetic Resolution.
Caption: Logical Flow for Troubleshooting Chiral HPLC.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: GC-MS Analysis of 2-Methyl-4-heptanol
Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methyl-4-heptanol. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this branched-chain alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the GC-MS analysis of this compound?
A1: The primary challenges in the GC-MS analysis of this compound stem from its chemical structure. As a polar, branched-chain alcohol, common issues include:
-
Peak Tailing: The polar hydroxyl group can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to asymmetric peak shapes.[1]
-
Co-elution: In complex matrices, other isomeric or structurally similar compounds may have similar retention times, making accurate quantification difficult.[2]
-
Poor Sensitivity: Alcohols may not ionize efficiently in the MS source, potentially leading to low signal intensity.[3]
-
Broad Peaks: Inefficient sample vaporization in the injector or suboptimal chromatographic conditions can result in broad peaks, reducing resolution and sensitivity.[4][5]
Q2: What type of GC column is recommended for the analysis of this compound?
A2: The choice of GC column depends on whether the analyte is derivatized.
-
For underivatized this compound: A polar stationary phase, such as a Wax-type column (polyethylene glycol - PEG), is often recommended to improve peak shape and retention.[6][7]
-
For derivatized this compound (e.g., silylated): A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a suitable choice.[6][7]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not strictly necessary, derivatization can significantly improve the chromatographic analysis of this compound.[6][8] Silylation, a common derivatization technique for alcohols, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process:
-
Increases volatility.[8]
-
Reduces polarity, minimizing interactions with active sites and thus reducing peak tailing.[9]
-
Improves thermal stability.[10]
A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
Q4: What are the characteristic mass spectral fragments of this compound?
A4: The electron ionization (EI) mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols. Key fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][11] Based on its structure, the following key fragments are expected:
-
m/z 69 and 55: These are often the most abundant ions in the spectrum.[12]
-
Alpha-cleavage: Loss of a propyl radical (C3H7) would result in a fragment at m/z 87. Loss of an isobutyl radical (C4H9) would lead to a fragment at m/z 73.
-
Dehydration: Loss of a water molecule (H2O) from the molecular ion (M=130) would produce a peak at m/z 112.
The molecular ion peak at m/z 130 may be weak or absent, which is common for alcohols.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Peak Tailing | Active Sites in the System: The polar hydroxyl group of this compound can interact with active sites in the injector liner or at the head of the column.[1] | 1. Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Regularly replace the septum.[4] 2. Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[4] 3. Derivatization: Derivatize the sample with a silylating agent (e.g., BSTFA) to reduce the polarity of the alcohol.[9] |
| Peak Fronting | Column Overload: Injecting too much sample can saturate the stationary phase.[5] | 1. Dilute the Sample: Prepare and inject a more dilute sample. 2. Increase Split Ratio: If using split injection, increase the split ratio to reduce the amount of sample reaching the column. |
| Split Peaks | Improper Injection Technique: Slow injection speed can cause inefficient sample vaporization.[5] Solvent Mismatch: The sample solvent may not be compatible with the stationary phase.[4] | 1. Optimize Injection: Use an autosampler for consistent and rapid injections. If injecting manually, ensure a fast and smooth plunger depression.[5] 2. Solvent Choice: Ensure the solvent is appropriate for the column. For polar columns (e.g., Wax), polar solvents can be used. For non-polar columns, use non-polar solvents like hexane (B92381) or dichloromethane (B109758).[13] |
Issue 2: Co-elution with Matrix Components
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Poorly Resolved Peak with a Shoulder or Distortion | Presence of Isomers or Structurally Similar Compounds: Complex samples may contain other C8 alcohols or compounds with similar volatility and polarity. | 1. Optimize GC Method: Lower the initial oven temperature and use a slower temperature ramp rate to improve separation. 2. Change Column: Switch to a column with a different stationary phase to alter selectivity. For example, if using a non-polar column, try a polar column, and vice-versa. 3. Use Extracted Ion Chromatograms (EIC): In the MS data, monitor unique ions for this compound to confirm its presence and improve quantification in the presence of co-eluting peaks. |
| Inaccurate Quantification | Co-eluting Interferences: A co-eluting compound can contribute to the ion signal used for quantification. | 1. Confirm Peak Purity: Examine the mass spectrum across the entire peak. A changing spectrum indicates co-elution. 2. Select Unique Quantitation Ions: Choose a quantitation ion that is specific to this compound and not present in the interfering compound's mass spectrum. |
Quantitative Data Summary
The following table provides typical GC-MS parameters and expected retention information for the analysis of C8 alcohols. Note that retention times are highly dependent on the specific instrument and method conditions. Retention indices provide a more transferable measure.
| Parameter | Value/Setting |
| GC System | Standard Gas Chromatograph with Mass Spectrometric Detector |
| Column (Polar) | e.g., Wax-type (Polyethylene Glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Column (Non-polar) | e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 to 100:1 (can be optimized based on concentration) |
| Oven Program | Initial 40-60°C, hold for 1-2 min, ramp at 5-10°C/min to 220-240°C, hold for 5-10 min |
| MS Transfer Line Temp. | 250 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |
| Key Quant/Qual Ions | 69, 55, 73, 87, 112 |
Experimental Protocols
Protocol 1: Sample Preparation (Direct Injection)
-
Sample Dilution: Dilute the sample containing this compound in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL.[13][14]
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.[13]
-
Vial Capping: Securely cap the vial with a septum cap.
-
Injection: Place the vial in the autosampler for automated injection or inject manually.
Protocol 2: Derivatization with BSTFA (Silylation)
This protocol is recommended for improving peak shape and reducing tailing.
-
Sample Preparation: Transfer a known amount of the sample (e.g., 100 µL of a 1 mg/mL solution) into a clean, dry GC vial.
-
Solvent Evaporation: If the sample is in a protic solvent (e.g., methanol, ethanol), evaporate the solvent to dryness under a gentle stream of nitrogen. Redissolve the residue in an aprotic solvent like pyridine (B92270) or acetonitrile.
-
Reagent Addition: Add an excess of the silylating reagent, for example, 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.[15]
-
Cooling: Allow the vial to cool to room temperature before injection.
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues with this compound.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Storage and Handling of 2-Methyl-4-heptanol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methyl-4-heptanol to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in Appearance (e.g., yellowing, cloudiness) | Oxidation or contamination. | Visually inspect for any color change from its typical colorless to pale yellow appearance.[1] If a significant change is observed, the product may have degraded. Consider analytical testing for purity. |
| Unusual Odor | Formation of degradation products, such as ketones, which may alter the characteristic faint, fatty odor.[1] | If a sharp or unexpected odor is detected, this could indicate oxidation. The primary oxidation product of a secondary alcohol like this compound is the corresponding ketone. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower potency or the presence of interfering substances. | Verify the purity of the this compound stock. If degradation is suspected, use a fresh, properly stored batch for subsequent experiments. |
| Precipitate Formation in Solution | Low solubility at colder temperatures, especially in aqueous solutions. | Gently warm the solution and sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate the formation of insoluble degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. The storage area should be away from sources of ignition, as this compound is a flammable liquid.[2][3]
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents, strong acids, or acid chlorides.[4] Contact with these substances can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The most common degradation pathway for secondary alcohols like this compound is oxidation.[5] This process typically converts the alcohol to its corresponding ketone, 2-methyl-4-heptanone (B1210533). Other potential degradation pathways include reactions with incompatible materials and, under certain conditions, dehydration.[6]
Q4: How can I detect degradation in my sample of this compound?
A4: Degradation can be detected through several methods:
-
Visual Inspection: A noticeable change in color or clarity can be an initial indicator.[1]
-
Odor: A change from its characteristic faint odor may suggest chemical alteration.[1]
-
Analytical Testing: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the parent compound and any degradation products.[7]
Q5: What is the expected shelf life of this compound?
Quantitative Data on Degradation
The following table provides illustrative data on the potential degradation of this compound under forced degradation conditions. These are not absolute values but represent typical outcomes for secondary alcohols under stress testing. The primary degradation product is assumed to be 2-methyl-4-heptanone via oxidation.
| Stress Condition | Duration | Temperature | Expected Degradation (%) | Primary Degradation Product |
| Thermal | 30 days | 60°C | 5 - 15% | 2-Methyl-4-heptanone |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10 - 25% | 2-Methyl-4-heptanone |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | < 5% | 2-Methyl-4-heptanone |
| Acidic (0.1 M HCl) | 48 hours | 60°C | < 5% | Minor degradation products |
| Alkaline (0.1 M NaOH) | 48 hours | 60°C | < 5% | Minor degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for a specified period (e.g., 1, 7, and 30 days).
- Oxidative Degradation: To a sample of the stock solution, add 3% hydrogen peroxide. Keep the sample at room temperature for 24 hours.
- Photodegradation: Expose a sample of the stock solution to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter). Protect a control sample from light.
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 48 hours.
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for 48 hours.
3. Sample Analysis:
- At the end of the exposure period, neutralize the acidic and alkaline samples.
- Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating method, such as GC-MS.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its potential degradation products using GC-MS.
1. Instrumentation:
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar or medium-polarity column suitable for alcohol analysis (e.g., DB-5ms or equivalent).
2. GC Conditions:
- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Volume: 1 µL (split or splitless, depending on concentration).
3. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
- Identify this compound and any degradation products by comparing their mass spectra with a reference library (e.g., NIST).[7]
- Quantify the amount of this compound remaining and the amount of degradation products formed using appropriate calibration standards.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for suspected degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. longdom.org [longdom.org]
- 5. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 6. sgs.com [sgs.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Methyl-4-heptanol in Field Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of 2-Methyl-4-heptanol in field lures.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound lures in field experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Trap Captures | Lure Degradation: The this compound may have degraded due to environmental factors. | 1. Verify Lure Age and Storage: Ensure lures are within their expiration date and have been stored correctly (see FAQs below). 2. Protect from UV Radiation: If not already incorporated, consider adding a UV protectant to the lure formulation. Deploy traps in shaded areas where possible.[1] 3. Prevent Oxidation: For future batches, consider adding an antioxidant to the formulation.[1] 4. Conduct Stability Testing: Use the "Accelerated Stability Testing" protocol below to assess the stability of your lure formulation. |
| Incorrect Lure Placement: The pheromone plume may not be reaching the target insects. | 1. Check Wind Direction: Place traps downwind of the area where insects are expected to be. 2. Adjust Trap Height: Ensure traps are placed at the recommended height for the target species. 3. Avoid Obstructions: Do not place traps where foliage or other objects can block the dispersal of the pheromone. | |
| High Wind Conditions: The pheromone plume is dissipating too quickly. | 1. Relocate Traps: Move traps to locations that are more sheltered from direct, strong winds.[1] | |
| Species Mismatch: The lure is not for the target insect species. | 1. Confirm Species Identification: Double-check that you are using the correct pheromone for the insect you are targeting.[2] | |
| Inconsistent Results Between Traps | Variable Environmental Exposure: Some traps may be exposed to more sun, heat, or wind than others. | 1. Standardize Trap Placement: As much as possible, place traps in locations with similar environmental conditions. 2. Use a Randomized Block Design: In experimental setups, use a randomized block design to statistically account for spatial variability.[1] |
| Contamination: Lures or traps may have been contaminated during handling. | 1. Wear Gloves: Always wear clean, disposable gloves when handling lures and traps to avoid contamination with foreign odors.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause this compound degradation in field lures?
A1: The primary factors are:
-
UV Radiation: Sunlight, particularly UV radiation, can provide the energy to cause photodegradation, breaking down the this compound molecule.[1]
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Oxidation: Atmospheric oxygen can react with the alcohol functional group, leading to oxidative degradation. This process can be accelerated by heat and UV light.[1]
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High Temperatures: Elevated temperatures increase the volatility of this compound, leading to a faster release rate and a shorter field life. High temperatures also accelerate chemical degradation reactions.[1][4]
Q2: How should this compound and prepared lures be stored to maximize stability?
A2: For long-term storage, this compound and formulated lures should be kept in a freezer at -20°C or below.[1][3] Storage containers should be airtight and made of a material that blocks light, such as amber glass vials. Purging the container with an inert gas like argon or nitrogen before sealing can further minimize oxidation.[1] For short-term use, refrigeration at 2-8°C is sufficient.
Q3: What types of stabilizers can be added to the lure formulation to enhance the stability of this compound?
A3: Yes, the addition of stabilizers can significantly extend the field life of lures.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[1]
-
UV Protectants: To protect against photodegradation, UV absorbers like 2-hydroxy-4-methoxybenzophenone can be incorporated into the lure formulation.[1]
Q4: What is a typical concentration for antioxidants and UV protectants in a lure formulation?
A4: While the optimal concentration can vary depending on the specific formulation and environmental conditions, a general guideline is to use between 0.1 to 5 parts by mass of the stabilizer per 100 parts by mass of the pheromone.[5]
Q5: How does the choice of dispenser affect the stability of this compound?
A5: The dispenser plays a critical role in both protecting the semiochemical and controlling its release.
-
Protection: The material of the dispenser can act as a physical barrier, shielding the this compound from UV light and oxygen.[1]
-
Controlled Release: Different materials, such as rubber septa, polyethylene (B3416737) vials, or microencapsulated formulations, offer different release rates. An ideal dispenser provides a consistent release of the attractant over an extended period.[1]
Data Presentation
The following tables are templates for presenting quantitative data from stability studies of this compound.
Table 1: Accelerated Stability Study of this compound Formulations
| Formulation | Initial Concentration (µ g/lure ) | Concentration after 7 days at 40°C (µ g/lure ) | Concentration after 14 days at 40°C (µ g/lure ) | Concentration after 28 days at 40°C (µ g/lure ) | % Degradation after 28 days |
| Control (no stabilizers) | |||||
| Formulation A (+0.5% BHT) | |||||
| Formulation B (+1% UV Protectant) | |||||
| Formulation C (+0.5% BHT & 1% UV Protectant) |
Table 2: Field Efficacy Trial of this compound Lure Formulations
| Formulation | Average Weekly Trap Captures (Week 1) | Average Weekly Trap Captures (Week 2) | Average Weekly Trap Captures (Week 3) | Average Weekly Trap Captures (Week 4) | Total Captures |
| Control (no stabilizers) | |||||
| Formulation A (+0.5% BHT) | |||||
| Formulation B (+1% UV Protectant) | |||||
| Formulation C (+0.5% BHT & 1% UV Protectant) |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lures
Objective: To assess the stability of different this compound lure formulations under controlled, accelerated aging conditions.
Materials:
-
Formulated this compound lures (including a control group without stabilizers).
-
Environmental chamber or oven with precise temperature and humidity control.
-
Freezer (-20°C).
-
Amber glass vials with screw caps.
-
Inert gas (e.g., argon or nitrogen).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
High-purity hexane (B92381).
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Internal standard (e.g., a stable compound with similar chromatographic properties to this compound that is not present in the sample).
Methodology:
-
Sample Preparation: Prepare a sufficient number of lures for each formulation to be tested at each time point.
-
Initial Analysis (Time 0): Take a subset of fresh lures from each formulation. Extract the this compound by soaking each lure in a known volume of hexane for 24 hours. Analyze the extracts via GC-MS to determine the initial concentration. This will serve as your baseline.
-
Accelerated Aging: Place the remaining lures in an environmental chamber set to an elevated temperature (e.g., 40°C) and, if desired, a controlled relative humidity (e.g., 75%). Store a set of control lures in a freezer at -20°C.[1]
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Time-Point Sampling: At predetermined intervals (e.g., 7, 14, 21, and 28 days), remove a subset of aged lures from the chamber. At the same time, retrieve a control lure from the freezer.
-
Pheromone Extraction: Extract the remaining this compound from each aged and control lure as described in step 2.
-
GC-MS Analysis: Add a known amount of the internal standard to each extract before analysis. Analyze the samples using a validated GC-MS method to quantify the amount of this compound remaining in each lure.
-
Data Analysis: Calculate the percentage of this compound that has degraded over time for each formulation compared to the initial concentration.
Protocol 2: Field Efficacy Trial of this compound Lures
Objective: To evaluate the performance and field longevity of different this compound lure formulations based on insect trap captures.
Materials:
-
Traps suitable for the target insect species.
-
Freshly prepared lures of each formulation to be tested.
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
Methodology:
-
Site Selection: Choose a field site with a known population of the target insect.
-
Experimental Design: Use a randomized complete block design to minimize the effects of spatial variability. Each block should contain one trap for each lure formulation.
-
Trap Deployment: Deploy the traps at the appropriate height and spacing for the target species. Record the GPS coordinates of each trap.
-
Data Collection: At regular intervals (e.g., weekly), inspect each trap and record the number of target insects captured.
-
Trap Maintenance: Clear the traps of all captured insects after each count.
-
Lure Longevity Assessment: Continue the trial without replacing the lures until trap captures in the most stable formulation significantly decline.
-
Data Analysis: Compare the average number of captures per trap for each formulation over time. Use appropriate statistical analysis (e.g., ANOVA) to determine if there are significant differences in performance between the formulations.
Mandatory Visualization
Caption: Degradation pathways of this compound and stabilization strategies.
Caption: Troubleshooting workflow for ineffective this compound lures.
Caption: Experimental workflow for accelerated stability testing.
References
Overcoming poor resolution in chiral separation of 2-Methyl-4-heptanol
Welcome to the technical support center for chiral separations. This guide provides detailed troubleshooting advice and answers to frequently asked questions, specifically tailored to researchers, scientists, and drug development professionals working on the chiral separation of aliphatic alcohols like 2-Methyl-4-heptanol.
Troubleshooting Guide: Overcoming Poor Resolution
This section addresses common issues encountered during method development for the chiral separation of this compound and similar aliphatic alcohols.
Question: My enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). What is the first step I should take?
Answer: The initial and most critical factors to re-evaluate are your choices of Chiral Stationary Phase (CSP) and mobile phase system.[1] Chiral separation relies entirely on the differential interaction between the enantiomers and the chiral selector on the CSP.[1]
-
CSP Selection: If you are not seeing any hint of separation, the chosen CSP may not be suitable for your analyte. Polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives) are often a successful starting point for separating chiral alcohols.[2] It is highly recommended to screen a few different types of CSPs.[1]
-
Mobile Phase Mode: Ensure you are using the correct mobile phase mode for your column and analyte. For simple aliphatic alcohols, normal-phase (NP) chromatography is most common. This typically involves a mobile phase of a non-polar solvent like n-hexane or heptane (B126788) mixed with a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol).[1]
Question: I can see two peaks, but they are not baseline separated (1.0 < Rs < 1.5). How can I improve the resolution?
Answer: Once you have achieved partial separation, you can optimize the resolution by systematically adjusting chromatographic parameters. The most influential factors are mobile phase composition, flow rate, and temperature.
-
Adjust Mobile Phase Composition:
-
Alcohol Modifier Percentage: The concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the normal-phase mobile phase is a powerful tool.[3] Decreasing the percentage of the alcohol modifier generally increases retention times and often improves resolution, but can also lead to broader peaks. A systematic adjustment (e.g., from 10% isopropanol down to 5% or 2%) is a key optimization step.
-
Type of Alcohol Modifier: The type of alcohol used can also significantly impact selectivity.[3] If optimizing the percentage of isopropanol is not sufficient, try switching to ethanol (B145695). The interactions between the analyte, the CSP, and the mobile phase can vary depending on the alcohol type.[3]
-
-
Optimize Flow Rate:
-
Due to the complex nature of chiral stationary phases, they often exhibit high resistance to mass transfer. This means that chromatographic efficiency can drop off quickly at higher flow rates. If you have partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min or even lower). This can enhance peak efficiency and, consequently, improve resolution.
-
-
Evaluate Column Temperature:
-
Temperature plays a complex role in chiral separations by affecting the thermodynamics of the interactions between the analyte, mobile phase, and CSP.[4] It is not always predictable whether increasing or decreasing the temperature will improve resolution.[5] Therefore, it is recommended to study the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition.[1] For some compounds, reducing the temperature improves separation.[6]
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor resolution in chiral separations.
Question: My peaks are tailing. How can this be fixed for a neutral alcohol?
Answer: While peak tailing is more common for acidic or basic compounds, it can still occur with neutral alcohols. Potential causes include:
-
Column Contamination: Strongly adsorbed impurities from previous injections can create active sites. Flushing the column with a strong solvent, like 100% ethanol for immobilized polysaccharide columns, can help.[7][8]
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Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7]
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Column Void: In rare cases, a void can form at the head of the column, leading to peak asymmetry.[7] This may require column replacement.
Question: I am using Gas Chromatography (GC) and getting poor resolution. What should I do?
Answer: For chiral GC separation of alcohols, the principles are similar but with different parameters to adjust.
-
Stationary Phase: Cyclodextrin-based capillary columns (e.g., Chirasil-DEX CB) are very effective for separating chiral alcohols.[9][10] Ensure you are using a column known to work well for this compound class.
-
Temperature Program: The oven temperature ramp is the primary tool for optimizing resolution in GC. A slower temperature ramp often improves the separation of closely eluting enantiomers.
-
Derivatization: If the underivatized alcohol does not resolve well, derivatization can enhance enantioselectivity.[11] Acetylation of the alcohol to form an ester can significantly improve separation factors (α) for some aliphatic alcohols on cyclodextrin (B1172386) phases.[9] For example, the separation factor for 2-heptanol (B47269) increased substantially after acetylation.[9]
Data & Protocols
Illustrative HPLC Method Development Data
Since specific data for this compound is not widely published, the following tables provide illustrative data based on the separation of structurally similar chiral alcohols. This demonstrates how changing key parameters can affect the resolution (Rs).
Table 1: Effect of Mobile Phase Composition on Resolution (Data is illustrative, based on separations of similar secondary alcohols on a polysaccharide-based CSP)
| Chiral Stationary Phase | Mobile Phase (n-Hexane / Alcohol) | Alcohol % | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Cellulose-based | n-Hexane / Isopropanol | 10% | 1.0 | 25 | 1.20 |
| Cellulose-based | n-Hexane / Isopropanol | 5% | 1.0 | 25 | 1.65 |
| Cellulose-based | n-Hexane / Isopropanol | 2% | 1.0 | 25 | 1.90 |
| Cellulose-based | n-Hexane / Ethanol | 10% | 1.0 | 25 | 1.35 |
Table 2: Effect of Flow Rate and Temperature on Resolution (Data is illustrative, based on a mobile phase of n-Hexane / 5% Isopropanol)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Cellulose-based | n-Hexane / 5% IPA | 1.0 | 25 | 1.65 |
| Cellulose-based | n-Hexane / 5% IPA | 0.5 | 25 | 1.85 |
| Cellulose-based | n-Hexane / 5% IPA | 1.0 | 15 | 1.75 |
| Cellulose-based | n-Hexane / 5% IPA | 1.0 | 40 | 1.50 |
General Experimental Protocol for Chiral HPLC Screening
This protocol provides a starting point for developing a separation method for this compound.
-
Column Selection:
-
Begin screening with polysaccharide-based columns, such as those derived from amylose and cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[12]
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase.[1]
-
-
HPLC System and Initial Conditions:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[12]
-
Injection Volume: 5-10 µL.
-
Detection: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary. Alternatively, a Refractive Index (RI) or Mass Spectrometry (MS) detector can be used.[12]
-
-
Data Analysis and Optimization:
-
Calculate the resolution (Rs) using the formula: Rs = 2 * (t_R2 - t_R1) / (w_b1 + w_b2) , where t_R is the retention time and w_b is the peak width at the base. A value of Rs ≥ 1.5 indicates baseline separation.[12]
-
If resolution is poor, proceed through the optimization steps outlined in the troubleshooting guide (adjusting mobile phase ratio, changing alcohol modifier, decreasing flow rate, and varying temperature).
-
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical but unpredictable parameter in chiral separations? A1: Temperature influences the complex thermodynamic relationships between the analyte, the mobile phase, and the chiral stationary phase. A change in temperature can alter the stability of the transient diastereomeric complexes that form between the enantiomers and the CSP, which is the basis for chiral recognition. Sometimes, lower temperatures stabilize these interactions, leading to better separation.[6] In other cases, higher temperatures can change the conformation of the CSP, creating a more favorable environment for separation.[4] This complex interplay makes the effect of temperature difficult to predict without empirical testing.
Q2: What is the difference between "coated" and "immobilized" polysaccharide CSPs? A2: The key difference is how the polysaccharide selector is attached to the silica (B1680970) support.
-
Coated CSPs: The chiral polymer is physically adsorbed or "coated" onto the silica surface. These columns are highly effective but are incompatible with certain strong solvents (like THF, DMF, ethyl acetate) which can strip the coating and destroy the column.[7]
-
Immobilized CSPs: The chiral polymer is covalently bonded to the silica. This makes the column much more robust and allows for the use of a wider range of solvents for both mobile phases and column cleaning.[7] This extended solvent compatibility provides more options during method development.
Q3: Can I use mobile phase additives for a neutral alcohol like this compound? A3: Generally, acidic or basic additives (like trifluoroacetic acid or diethylamine) are not necessary or beneficial for neutral compounds.[8] These additives are primarily used to improve the peak shape and selectivity of acidic or basic analytes by suppressing unwanted ionic interactions with the stationary phase.[1][8] For a neutral alcohol, using a simple alkane/alcohol mobile phase is the standard and most effective approach.
Key Factors in Chiral Separation
The diagram below outlines the primary factors that can be adjusted to influence the outcome of a chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Minimizing side reactions in the synthesis of secondary alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: My reduction of a ketone to a secondary alcohol is resulting in a low yield. What are the common causes?
Low yields can stem from several factors ranging from reagent quality to reaction conditions.[1] Initial troubleshooting should focus on:
-
Reagent Purity: Ensure the purity of your ketone, solvent, and reducing agent. Impurities can catalyze side reactions or inhibit the primary reaction.[1][2] Starting materials, for instance, can sometimes undergo air oxidation if not stored properly.[1]
-
Reaction Conditions:
-
Temperature: Adding reagents too quickly can cause temperature spikes, leading to side reactions or decomposition.[1] Maintaining optimal temperature is crucial.
-
Atmosphere: Sensitive reagents and intermediates might require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Moisture: Many reducing agents, like Lithium aluminum hydride (LiAlH₄), react violently with water. Grignard reagents are also highly sensitive to moisture.[3][4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Work-up and Purification: Product can be lost during aqueous work-ups if it has partial water solubility. During column chromatography, the product might be lost on the stationary phase if an inappropriate solvent system is used.[1]
Q2: I am trying to reduce a ketone in a molecule that also contains an ester. How can I selectively reduce the ketone?
Chemoselectivity is key in this scenario. You need a reducing agent that is strong enough to reduce the ketone but not the ester.
-
Sodium borohydride (B1222165) (NaBH₄) is the recommended reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect less reactive carbonyl groups like esters.[5][6]
-
Lithium aluminum hydride (LiAlH₄) should be avoided as it is a much stronger reducing agent and will reduce both the ketone and the ester.[6][7]
Q3: My Grignard reaction with a ketone is giving me a mixture of products, including the starting ketone and an alkene. What is happening?
You are likely encountering two common side reactions in Grignard syntheses: enolization and reduction.[8]
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, forming an enolate.[8] This is especially problematic with sterically hindered ketones. Upon acidic work-up, the enolate is protonated, regenerating the starting ketone.
-
Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol derived from the ketone, but not the desired carbon-carbon bond formation.[8]
To minimize these side reactions, consider the Luche Reduction conditions, which involve the use of cerium(III) chloride (CeCl₃). CeCl₃ is a Lewis acid that activates the ketone towards nucleophilic attack, favoring the desired 1,2-addition over enolization and reduction.[3]
Q4: How can I reduce a ketone in the presence of a more reactive aldehyde?
Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity.[9] Therefore, selective reduction of the ketone requires a specific strategy:
-
Protection-Reduction-Deprotection: The most reliable method is to selectively protect the aldehyde as an acetal (B89532).[10] Aldehydes react much faster with diols (like 1,3-propanediol) under acidic catalysis than ketones do. Once the aldehyde is protected, the ketone can be reduced using a standard reducing agent like NaBH₄. The acetal is stable to these conditions and can be removed in a final acidic hydrolysis step to regenerate the aldehyde.[10]
-
Luche Reduction: The combination of CeCl₃ and NaBH₄ can be used for the chemoselective reduction of ketones in the presence of aldehydes.[11] Under these conditions, aldehydes tend to undergo rapid acetalization with the alcohol solvent (e.g., methanol (B129727) or ethanol), which prevents their reduction.[11]
Troubleshooting Guides
Issue 1: Low Yield and Multiple Products in Ketone Reduction
This guide provides a systematic approach to troubleshooting complex reaction mixtures and low yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in secondary alcohol synthesis.
Issue 2: Poor Stereoselectivity in Asymmetric Reduction
Achieving high enantiomeric excess (ee) requires careful control over several parameters.
-
Problem: Low enantioselectivity.
-
Potential Cause: The reaction temperature may be too high, leading to a less ordered transition state.[12]
-
Solution: Perform the reaction at lower temperatures, often between -25°C and -78°C, to improve stereoselectivity.[12]
-
Problem: Low enantioselectivity.
-
Potential Cause: The chiral reagent may have low optical purity or may be decomposing.[12]
-
Solution: Ensure the use of high-purity, enantiomerically pure reagents. For reagents like Alpine-Borane, which can dissociate, running the reaction at higher concentrations can favor the desired bimolecular reduction pathway.[12]
-
Problem: Low enantioselectivity.
-
Potential Cause: The steric bulk difference between the substituents on the ketone is not significant enough for the chiral reagent to differentiate effectively.[12]
-
Solution: Consider using a bulkier chiral reagent to amplify the steric differences between the ketone's substituents.[12]
Data Presentation
Table 1: Chemoselectivity of Common Reducing Agents
| Reducing Agent | Ketone | Aldehyde | Ester | Carboxylic Acid |
| Sodium Borohydride (NaBH₄) | ✅ | ✅ | ❌ | ❌ |
| Lithium Aluminum Hydride (LiAlH₄) | ✅ | ✅ | ✅ | ✅ |
| Ammonia Borane (AB) | ✅ | ✅ | ✅ (to diols) | ❌ |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | ✅ | ✅ | ❌ | ❌ |
Data compiled from multiple sources.[6][7][13][14]
Table 2: Comparison of Conditions for Ketone Reduction in the Presence of an Aldehyde
| Method | Reagents | Key Advantage | Reported Outcome | Citation |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O in Methanol | One-pot selective reduction without protection. | Quantitative yield of cyclohexanol; 98% recovery of hexanal. | [11] |
| Protecting Group Strategy | 1. 1,3-propanediol, cat. acid2. NaBH₄3. H₃O⁺ | Broad applicability and high selectivity. | The aldehyde is protected as an acetal, allowing for clean ketone reduction. | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for Chemoselective Reduction of a Ketone with Sodium Borohydride
This protocol is suitable for reducing a ketone in the presence of less reactive functional groups like esters.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq.) in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq.) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5°C.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding acetone (B3395972) to consume excess NaBH₄.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude secondary alcohol. Purify further by flash column chromatography if necessary.
Protocol 2: Luche Reduction for Selective Ketone Reduction over an Aldehyde
This protocol is designed for the selective reduction of a ketone in a molecule that also contains an aldehyde.
-
Setup: To a stirred solution of the keto-aldehyde (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.) in methanol at 0°C, add NaBH₄ (1.1 eq.) in one portion.
-
Reaction: Stir the mixture at 0°C. The reaction is typically very fast. Monitor by TLC until the ketone is consumed.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11]
Protocol 3: Minimizing Side Reactions in Grignard Reactions with Ketones
This procedure utilizes CeCl₃ to suppress enolization and reduction side reactions.
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140°C for several hours to obtain anhydrous CeCl₃.
-
Setup: Add anhydrous CeCl₃ (1.2 eq.) to a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen). Add anhydrous tetrahydrofuran (B95107) (THF) and stir the resulting slurry vigorously for 2 hours.
-
Ketone Addition: Cool the slurry to -78°C (dry ice/acetone bath) and add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise. Stir for 30 minutes.
-
Grignard Addition: Add the Grignard reagent (1.2-1.5 eq.) dropwise at -78°C.
-
Reaction and Work-up: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alcohol by flash chromatography.[3]
Visualized Workflows and Pathways
Caption: Workflow for the selective reduction of a ketone using a protecting group strategy.
Caption: Decision tree for selecting a secondary alcohol synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. ncert.nic.in [ncert.nic.in]
- 10. organic chemistry - Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Catalyst selection for efficient 2-Methyl-4-heptanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient synthesis of 2-Methyl-4-heptanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Grignard reaction, which is a common and effective method.[1]
Issue 1: Grignard Reaction Fails to Initiate
-
Q1: I've combined my alkyl halide and magnesium turnings, but the reaction hasn't started. What's wrong?
A1: This is a common issue, typically related to the activation of the magnesium surface or the presence of inhibitors.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction.
-
Troubleshooting Steps:
-
Mechanical Activation: Before reaction, grind the magnesium turnings in a mortar and pestle to expose a fresh surface.[1]
-
Chemical Activation: Add a small crystal of iodine to the flask.[1] The iodine reacts with the magnesium surface, cleaning it. The disappearance of the brown iodine color is an indicator of activation.
-
Initiator: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethene and magnesium bromide, exposing a fresh, reactive magnesium surface.
-
-
-
Presence of Water: Grignard reagents are extremely sensitive to protic solvents, especially water.[2] Any moisture will quench the reagent as it forms.
-
Troubleshooting Steps:
-
Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (nitrogen or argon) before use.[1]
-
Anhydrous Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.[2]
-
Dry Reagents: Ensure your alkyl halide and aldehyde are free of water. Butanal, in particular, should be distilled before use.[1]
-
-
-
Issue 2: Low Yield of this compound
-
Q2: My reaction worked, but the final yield of this compound is significantly lower than expected. What are the potential causes?
A2: Low yields are often due to the formation of side products or incomplete reaction. The primary side reactions in this Grignard synthesis are Wurtz coupling, enolization, and reduction.[1][2]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide (1-chloro-2-methylpropane) to form a homocoupled product (2,5-dimethylhexane).[2]
-
Troubleshooting Steps:
-
Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of alkyl halide, favoring reaction with magnesium over the already-formed Grignard reagent.
-
Maintain Gentle Reflux: The addition rate should be controlled to sustain a gentle reflux, indicating a steady reaction rate.[1]
-
-
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde (butanal), forming an enolate.[1][2] This consumes the Grignard reagent and regenerates the aldehyde upon workup.
-
Troubleshooting Steps:
-
Low Temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0°C) to favor nucleophilic addition over deprotonation.
-
-
-
Reduction: The Grignard reagent can act as a reducing agent, reducing the butanal to 1-butanol.[1]
-
Troubleshooting Steps:
-
Choice of Alkyl Halide: Using a primary alkyl halide like 1-chloro-2-methylpropane (B167039), as opposed to a secondary one, helps to minimize this side reaction.[1]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective and common laboratory-scale method for synthesizing this compound?
A1: The Grignard reaction is a highly effective and widely documented method. It involves the reaction of an isobutylmagnesium halide (prepared from 1-halo-2-methylpropane and magnesium) with butanal.[1] This method is advantageous as it forms the carbon-carbon bond of the target molecule in a single step.
-
Q2: What are the recommended starting materials for the Grignard synthesis of this compound?
A2: The recommended starting materials are 1-chloro-2-methylpropane, magnesium turnings, and butanal.[1] Using the less reactive alkyl chloride instead of a bromide can help reduce the rate of side reactions.[1] Anhydrous diethyl ether is a suitable solvent for this reaction.
-
Q3: Are there alternative catalysts or synthesis routes for producing this compound?
A3: Yes, an alternative route is the reduction of the corresponding ketone, 2-methyl-4-heptanone. This can be achieved through catalytic hydrogenation or with chemical reducing agents.[1][3] This two-step process involves first synthesizing the ketone and then reducing it.
-
Q4: How can I purify the final this compound product?
A4: After aqueous workup and extraction, the crude product can be purified by fractional distillation under reduced pressure. If impurities with similar boiling points are present, column chromatography may be necessary.
Catalyst and Reagent Selection for Alternative Synthesis
If synthesizing via the reduction of 2-Methyl-4-heptanone, the choice of catalyst or reducing agent is critical.
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Nickel | 80-120°C, 50-100 psi H₂ | Cost-effective, high activity | Pyrophoric, requires specialized high-pressure equipment |
| Catalytic Hydrogenation | Palladium on Carbon (5% Pd/C) | 25-80°C, 50-100 psi H₂ | High selectivity, works at lower temperatures | More expensive than Raney Ni, potential for over-reduction |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Room Temp, Methanol/Ethanol | Mild conditions, easy workup, high selectivity for ketones | Less reactive than LiAlH₄ |
| Chemical Reduction | Lithium Aluminium Hydride (LiAlH₄) | 0°C to Room Temp, Anhydrous Ether/THF | Highly reactive and efficient | Reacts violently with water, requires strict anhydrous conditions |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound [1]
-
Apparatus Setup: Assemble a three-necked flask with a reflux condenser (fitted with a CaCl₂ drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Dry all glassware in an oven overnight and cool under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
Place activated magnesium turnings (1.9 g, 78 mmol) and a few crystals of iodine in the flask.
-
Prepare a solution of 1-chloro-2-methylpropane (4.81 g, 52.0 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the alkyl chloride solution to the magnesium. The reaction should initiate, indicated by bubbling and a gray/brown color change.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for another 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Prepare a solution of freshly distilled butanal (3.1 g, 43 mmol) in 15 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the butanal solution dropwise to the stirred Grignard reagent, keeping the temperature below 10°C.
-
After addition, remove the ice bath and stir at room temperature for 1 hour.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of a saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the ether by rotary evaporation. Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Validation & Comparative
Comparative Bioactivity of 2-Methyl-4-heptanol Enantiomers in the West Indian Sugarcane Weevil (Metamasius hemipterus sericeus)
For Immediate Release
This guide provides a comparative analysis of the biological activity of the enantiomers of 2-methyl-4-heptanol, a key component of the male-produced aggregation pheromone of the West Indian sugarcane weevil (Metamasius hemipterus sericeus). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
This compound is a chiral secondary alcohol that plays a crucial role in the chemical communication of the West Indian sugarcane weevil, a significant pest of sugarcane and other crops. As with many chiral semiochemicals, the stereochemistry of this compound is critical to its biological function. This document summarizes the available experimental data comparing the bioactivity of the (R)- and (S)-enantiomers of this compound.
Data Presentation: Bioactivity Comparison
Field-trapping experiments have demonstrated that both the (R)- and (S)-enantiomers of this compound, as well as the racemic mixture, are biologically active.[1][2] Specifically, their addition to another component of the aggregation pheromone, (4S,5S)-4-methyl-5-nonanol, significantly enhances the attraction of M. hemipterus sericeus.[1][2] While both enantiomers are active, the available literature does not provide a quantitative comparison of their relative potencies.
| Compound | Bioactivity |
| (R)-2-Methyl-4-heptanol | Active: Significantly enhances attraction in combination with (4S,5S)-4-methyl-5-nonanol.[1][2] |
| (S)-2-Methyl-4-heptanol | Active: Significantly enhances attraction in combination with (4S,5S)-4-methyl-5-nonanol.[1][2] |
| (±)-2-Methyl-4-heptanol (Racemic) | Active: Significantly enhances attraction in combination with (4S,5S)-4-methyl-5-nonanol.[1][2] |
Experimental Protocols
The bioactivity of the this compound enantiomers was primarily evaluated through field trapping bioassays. Below are the key methodologies employed in these studies.
Synthesis of Enantiomers
The (R)- and (S)-enantiomers of this compound were synthesized for bioassay purposes.[3] The synthesis of the racemic mixture was achieved by reacting propyl magnesium bromide with isovaleraldehyde.[2]
Field Trapping Bioassay
-
Trap Design: "Stink-bug" traps, which are pitfall traps, were utilized in the field experiments.[1][2]
-
Lure Composition: The synthetic pheromone components were released from plastic bags or other controlled-release devices. The standard attractive lure consisted of (4S,5S)-4-methyl-5-nonanol. The individual enantiomers or the racemic mixture of this compound were then added to this standard lure to test for enhancement of attraction.[1][2]
-
Experimental Setup: Traps were typically placed in sugarcane fields or other relevant habitats. The experimental design often involved a randomized complete block design to account for spatial variation in the field.[1][2]
-
Data Collection: The number of weevils captured in each trap was recorded over a specific period. Statistical analyses were then performed to determine if the addition of the this compound enantiomers resulted in a significant increase in weevil capture compared to the standard lure alone.[1][2]
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD was employed to identify the volatile compounds produced by male weevils that elicit an antennal response in conspecifics.[1][2] This technique involves separating the volatile compounds by gas chromatography and passing the effluent over a weevil antenna. The electrical activity of the antenna is recorded, and peaks in the chromatogram that correspond to an electrical response are identified as biologically active compounds.[1][2]
Mandatory Visualization
Experimental Workflow for Bioactivity Assessment
Caption: Workflow for assessing the bioactivity of this compound enantiomers.
General Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signal transduction pathway.
References
A Comparative Analysis of 2-Methyl-4-heptanol and 4-methyl-3-heptanol as Aggregation Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two structurally similar compounds, 2-methyl-4-heptanol and 4-methyl-3-heptanol (B77350), which function as aggregation pheromones in different insect species. Due to a lack of published research directly comparing the efficacy of these two compounds within the same species, this guide presents a comparative analysis based on their activity in distinct insect families, primarily the Curculionidae (weevils) and Scolytidae (bark beetles).
Executive Summary
Both this compound and 4-methyl-3-heptanol are crucial semiochemicals that mediate the aggregation of conspecifics for mating and resource exploitation. However, their biological activity is highly species-specific and, in the case of 4-methyl-3-heptanol, stereochemistry plays a pivotal role in eliciting a behavioral response. This guide synthesizes available experimental data to facilitate an objective comparison of their performance.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the behavioral and electrophysiological responses to these two pheromones.
4-methyl-3-heptanol: Field Trapping Efficacy in Scolytus amygdali (Almond Bark Beetle)
Field experiments have demonstrated the critical role of stereochemistry in the activity of 4-methyl-3-heptanol for the almond bark beetle, Scolytus amygdali. The (3S,4S) stereoisomer is the most active component of the aggregation pheromone, while other stereoisomers can be inactive or even inhibitory.
| Treatment (in combination with the synergist (3S,4S)-4-methyl-3-hexanol) | Mean No. of S. amygdali Captured (Total Adults) | Mean No. of Males Captured | Mean No. of Females Captured |
| (3S,4S)-4-methyl-3-heptanol | 155 a | 75 a | 80 a |
| (3S,4S)-4-methyl-3-heptanol + (3R,4S)-4-methyl-3-heptanol | 85 b | 40 b | 45 b |
| (3S,4S)-4-methyl-3-heptanol + (3R,4R)-4-methyl-3-heptanol | 70 b | 33 b | 37 b |
| (3S,4S)-4-methyl-3-heptanol + (3S,4R)-4-methyl-3-heptanol | 140 a | 68 a | 72 a |
Data adapted from Zada et al., 2004.[1][2] Means in the same column followed by the same letter are not significantly different.
This compound: Electrophysiological and Behavioral Response in Odoiporus longicollis (Banana Pseudostem Weevil)
For the banana pseudostem weevil, Odoiporus longicollis, this compound has been identified as a component of the aggregation pheromone. Electrophysiological and behavioral assays have quantified the response of this species to the compound.
| Test Stimulus | Mean EAG Response (mV) - Males | Mean EAG Response (mV) - Females | Olfactometer Response (% Preference) - Males | Olfactometer Response (% Preference) - Females |
| This compound (2M4H) | 3.552 ± 0.043 | 3.249 ± 0.072 | 67.73 ± 3.94 | 66.13 ± 2.78 |
| Host Plant Extract (HPE) | 3.109 ± 0.051 | 2.987 ± 0.065 | 64.63 ± 4.32 | 66.23 ± 3.06 |
| 2M4H + HPE | 4.089 ± 0.038 | 3.876 ± 0.049 | 72.43 ± 2.98 | 69.77 ± 3.06 |
Data adapted from a study on Odoiporus longicollis.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Field Trapping Bioassay (Scolytus amygdali)
Objective: To determine the attractiveness of different stereoisomers of 4-methyl-3-heptanol to Scolytus amygdali in a natural environment.
Materials:
-
Funnel traps.
-
Polyethylene (B3416737) pheromone dispensers.
-
Synthetic pheromone components: (3S,4S)-4-methyl-3-heptanol, (3R,4S)-4-methyl-3-heptanol, (3R,4R)-4-methyl-3-heptanol, (3S,4R)-4-methyl-3-heptanol, and the synergist (3S,4S)-4-methyl-3-hexanol.
-
Solvent for preparing lures (e.g., hexane).
-
Randomized complete block design for trap placement in an orchard.
Procedure:
-
Prepare lures by impregnating polyethylene dispensers with solutions of the test compounds. A standard lure contains the synergist (3S,4S)-4-methyl-3-hexanol mixed with one or more stereoisomers of 4-methyl-3-heptanol.
-
Deploy funnel traps in a randomized complete block design within a suitable orchard. Each block should contain one of each treatment to minimize spatial variation.
-
Hang traps on trees at a consistent height.
-
Collect and count the number of male and female S. amygdali beetles from each trap at regular intervals for the duration of the experiment (e.g., 4 weeks).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in attraction between the treatments.[1][2][4]
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli.
Materials:
-
Live insect specimens.
-
Dissecting microscope and tools (forceps, scissors).
-
Glass capillary microelectrodes.
-
Electrode puller.
-
Micromanipulators.
-
Ag/AgCl wires.
-
Electrically conductive gel.
-
Amplifier and data acquisition system.
-
Charcoal-filtered and humidified air delivery system.
-
Odor cartridges (e.g., Pasteur pipettes with filter paper).
-
Test compounds and solvent.
Procedure:
-
Excise an antenna from a live insect.
-
Mount the antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal end to the recording electrode.
-
A continuous stream of purified and humidified air is passed over the antenna.
-
A puff of air carrying the vapor of the test compound is introduced into the continuous airstream.
-
The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
The amplitude of the depolarization is used as a measure of the antenna's sensitivity to the specific compound.[1][3][5][6]
Olfactometer Bioassay
Objective: To assess the behavioral response (attraction or repulsion) of an insect to an odor source in a controlled laboratory setting.
Materials:
-
Y-tube or four-arm olfactometer.
-
Air pump, flow meters, and tubing.
-
Charcoal and water flasks for air purification and humidification.
-
Odor sources (e.g., filter paper treated with test compounds).
-
Live insect specimens.
Procedure:
-
Set up the olfactometer with a constant flow of purified and humidified air through each arm.
-
Introduce the test odor into one arm and a solvent control into the other arm(s).
-
Release a single insect at the downwind end of the olfactometer.
-
Observe the insect's behavior for a set period and record its choice of arm (first entry) and the time spent in each arm.
-
After each trial, clean the olfactometer thoroughly to remove any residual chemical cues.
-
Rotate the olfactometer arms between trials to avoid positional bias.
-
Repeat the experiment with a sufficient number of insects to obtain statistically significant data.[2][3][7][8][9]
Mandatory Visualization
Caption: Workflow for Pheromone Identification and Bioassays.
Caption: Olfactory Signal Transduction Pathway.
Conclusion
The available evidence indicates that 4-methyl-3-heptanol is a potent aggregation pheromone for certain bark beetles of the Scolytus genus, with its biological activity being highly dependent on the correct stereoisomer. Specifically, (3S,4S)-4-methyl-3-heptanol is a powerful attractant for Scolytus amygdali, while other stereoisomers can inhibit attraction. In contrast, this compound is an aggregation pheromone component for weevils in the Curculionidae family, such as Odoiporus longicollis. For this species, the presence of host plant volatiles enhances the response to this compound.
A direct comparison of the attractant efficacy of this compound and 4-methyl-3-heptanol is not feasible without studies testing both compounds on the same insect species. Future research should aim to conduct such direct comparative studies to provide a clearer understanding of the relative potency of these two important semiochemicals. This would be invaluable for the development of more effective and species-specific pest management strategies.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thehive.icipe.org [thehive.icipe.org]
Synergistic Pheromone Dynamics: Enhancing the Efficacy of 2-Methyl-4-heptanol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of 2-Methyl-4-heptanol with Other Pheromone Compounds.
This compound, a recognized aggregation pheromone in several insect species, demonstrates significantly enhanced attractive power when combined with other semiochemicals. This guide provides a comprehensive comparison of its synergistic effects, supported by experimental data, to inform the development of more effective pest management strategies and advance research in chemical ecology. The primary focus of this analysis is on the well-documented synergistic interactions observed in the West Indian sugarcane weevil (Metamasius hemipterus sericeus), a significant pest in sugarcane and palm cultivation.
Quantitative Analysis of Synergistic Blends
Field trapping experiments have consistently shown that multi-component lures are substantially more effective at capturing Metamasius hemipterus than single-compound baits. The following table summarizes the quantitative data from these studies, highlighting the synergistic impact on weevil capture rates.
| Lure Composition | Mean No. of Weevils Captured per Trap | Synergistic Effect |
| Pheromone Components | ||
| This compound alone | Low (Data not specified in reviewed literature) | Baseline |
| 4-Methyl-5-nonanol alone | Attractive | Baseline |
| Binary Combination | ||
| This compound + 4-Methyl-5-nonanol | Significantly enhanced attraction[1] | Major Aggregation Pheromone |
| Ternary Combinations | ||
| This compound + 4-Methyl-5-nonanol + Sugarcane | Highly Synergistic[1] | High |
| This compound + 4-Methyl-5-nonanol + Ethyl Acetate | Two to three times more effective than binary treatments[2] | High |
| Quaternary Combination | ||
| This compound + 4-Methyl-5-nonanol + Sugarcane + Ethyl Acetate | Most effective combination | Very High |
| Other Synergists with Pheromone Blend | ||
| Pheromone Blend + Ethyl Propionate | Moderately increased attractiveness[1] | Moderate |
| Pheromone Blend* + Ethyl Butyrate | Moderately increased attractiveness[1] | Moderate |
*Pheromone Blend refers to the combination of this compound and 4-Methyl-5-nonanol.
Experimental Protocols
The data presented above is derived from rigorous field trapping and laboratory bioassays. Understanding the methodologies employed is crucial for the replication and advancement of this research.
Field Trapping Experiments
Field studies are essential for evaluating the real-world efficacy of pheromone lures. A common protocol for trapping Metamasius hemipterus is as follows:
-
Trap Design: Lethal pitfall traps are frequently used. These typically consist of a 1-gallon container buried in the ground so that the rim is level with the soil surface. A funnel is placed at the opening to prevent escape. An alternative is a bucket trap placed on the ground.
-
Lure Composition: Lures are prepared with specific ratios of the synthetic pheromones. For instance, a common ratio for the aggregation pheromone of M. hemipterus is 8:1 of (±)-5-methyl-nonan-4-ol to (±)-2-methyl-heptan-4-ol, released at approximately 3 mg/day[2].
-
Synergist Application: Host-plant volatiles, such as ethyl acetate, are released from a separate dispenser within the trap. Release rates can vary, with studies showing effectiveness at rates around 400-800 mg/day[2]. Sugarcane or molasses and water can be used as natural kairomone sources.
-
Experimental Design: Traps are typically placed in a randomized complete block design with a significant distance (e.g., 50 meters) between traps to avoid interference.
-
Data Collection: The number of captured weevils is recorded at regular intervals (e.g., weekly) over a set period.
Olfactometer Bioassays
Laboratory-based olfactometer assays are used to study the behavioral responses of insects to specific olfactory cues in a controlled environment.
-
Apparatus: A four-arm olfactometer is a common setup, allowing for the simultaneous presentation of four different odor choices to an insect.
-
Airflow: Purified and humidified air is passed through each arm of the olfactometer at a constant rate.
-
Odor Delivery: The test compounds, dissolved in a solvent like hexane, are applied to filter paper and placed in the respective arms of the olfactometer. A solvent-only control is always included.
-
Insect Release: A single insect is introduced into the central chamber of the olfactometer.
-
Data Recording: The time the insect spends in each arm and its first choice are recorded over a defined period (e.g., 10 minutes). This allows for the quantification of attraction or repulsion to the tested compounds.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which specific compounds in a complex mixture are biologically active.
-
Sample Injection: An extract of insect volatiles or a synthetic blend is injected into a gas chromatograph (GC).
-
Separation: The GC separates the individual compounds in the mixture.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram of all the compounds.
-
Antennal Detection: The other stream is directed over an insect antenna that is connected to electrodes.
-
Signal Recording: If a compound elicits a response from the olfactory receptor neurons on the antenna, a change in electrical potential is generated and recorded. By comparing the timing of the antennal responses with the peaks on the FID chromatogram, the biologically active compounds can be identified.
Visualizing Synergistic Interactions and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram of synergistic pheromone signaling at the olfactory neuron level.
Caption: A typical experimental workflow for identifying and validating synergistic pheromone blends.
References
Cross-Reactivity of Insect Olfactory Receptors: A Comparative Analysis of 2-Methyl-4-heptanol Isomers
A Note on Data Availability: As of late 2025, specific research detailing the cross-reactivity of insect olfactory receptors to the isomers of 2-Methyl-4-heptanol is not publicly available. To provide a relevant and illustrative comparison guide, this document will focus on the well-documented case of a structurally similar compound: the four stereoisomers of 4-methyl-3-heptanol (B77350) and their effect on the almond bark beetle, Scolytus amygdali. This analysis serves as a robust proxy for understanding the principles of isomeric discrimination in insect olfaction.
The olfactory systems of insects exhibit remarkable specificity, often differentiating between stereoisomers of the same compound. This ability is critical for locating mates, host plants, and avoiding predators. Understanding the cross-reactivity of olfactory receptors to different isomers is paramount for developing effective and species-specific pest management strategies. This guide provides a comparative analysis of the biological activity of the four stereoisomers of 4-methyl-3-heptanol on the almond bark beetle, Scolytus amygdali, supported by experimental data and detailed protocols.
Data Presentation: Differential Activity of 4-Methyl-3-heptanol Stereoisomers
The biological activity of the four stereoisomers of 4-methyl-3-heptanol was investigated in field trials on Scolytus amygdali. The results clearly demonstrate a high degree of stereospecificity in the insect's response. Only one isomer proved to be a potent attractant, while two others exhibited an inhibitory effect on the beetle's aggregation behavior.
| Stereoisomer | Chemical Structure | Biological Activity in Scolytus amygdali |
| (3S,4S)-4-methyl-3-heptanol | ![]() | Attractive : Acts as the main component of the aggregation pheromone, especially in combination with the synergist (3S,4S)-4-methyl-3-hexanol.[1][2] |
| (3R,4S)-4-methyl-3-heptanol | ![]() | Inhibitory : Reduces the attraction of beetles to the aggregation pheromone.[1][2] |
| (3R,4R)-4-methyl-3-heptanol | ![]() | Inhibitory : Reduces the attraction of beetles to the aggregation pheromone.[1][2] |
| (3S,4R)-4-methyl-3-heptanol | ![]() | Inactive : Shows no significant attractive or inhibitory effect on beetle aggregation. |
Experimental Protocols
The differential activity of the 4-methyl-3-heptanol stereoisomers was determined through field bioassays. The following protocol is a generalized representation based on standard methods for evaluating insect pheromones in the field.
Field Bioassay Protocol
1. Synthesis and Purification of Stereoisomers:
-
The four stereoisomers of 4-methyl-3-heptanol were synthesized with high enantiomeric purity.
-
Each isomer was purified to ensure that the observed biological activity was not due to contaminants.
2. Preparation of Lures:
-
Polyethylene dispensers were used as the lure medium.
-
Each dispenser was loaded with a specific stereoisomer or a blend of isomers and the synergist, (3S,4S)-4-methyl-3-hexanol.
-
Control traps contained dispensers with no active compounds.
3. Trap Deployment:
-
Funnel traps were used to capture the beetles.
-
Traps were deployed in an almond orchard with an active population of Scolytus amygdali.
-
To avoid interference between treatments, traps were placed at a sufficient distance from each other, typically in a randomized block design.
4. Data Collection and Analysis:
-
The traps were checked periodically, and the number of captured beetles was recorded for each treatment.
-
The experiment was replicated over time to account for variations in environmental conditions and beetle population dynamics.
-
The collected data were subjected to statistical analysis, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Student-Newman-Keuls) to determine significant differences between the treatments.
Mandatory Visualization
References
A Comparative Guide to the Quantification of 2-Methyl-4-heptanol in Natural Insect Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Methyl-4-heptanol, a volatile organic compound often found in natural insect extracts and known to be a component of insect pheromones. The selection of an appropriate quantification method is critical for accurate biological studies, development of pest management strategies, and drug discovery processes involving insect-derived semiochemicals. This document outlines the most common and effective techniques, presenting their principles, performance metrics, and detailed experimental protocols.
Comparison of Quantification Methods
The primary analytical technique for the quantification of volatile compounds like this compound from complex biological matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The main differences between the compared methods lie in the sample preparation and introduction techniques. The two most prevalent methods are Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS and traditional Solvent Extraction (SE) followed by GC-MS analysis.
While direct quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar insect pheromones (secondary alcohols and other volatile organic compounds) using these methods. This data is intended to provide a comparative baseline for researchers selecting a suitable analytical approach.
| Parameter | HS-SPME-GC-MS | Solvent Extraction (SE)-GC-MS | Alternative Methods (e.g., Purge-and-Trap GC-MS) |
| Principle | Adsorption of volatile analytes from the headspace above the sample onto a coated fiber, followed by thermal desorption into the GC inlet. | Extraction of analytes from the sample matrix using an organic solvent, followed by direct injection of the extract into the GC. | Purging of volatile analytes from the sample using an inert gas, trapping them on an adsorbent, followed by thermal desorption to the GC. |
| Sample Throughput | High; amenable to automation. | Moderate to Low; can be labor-intensive. | Moderate; can be automated but is often more complex. |
| Solvent Consumption | None (solvent-free). | High. | Low to None. |
| Sensitivity | Good to Excellent; dependent on fiber chemistry and extraction conditions. | Good; can be improved by extract concentration. | Excellent; often the most sensitive method for volatiles. |
| Limit of Detection (LOD) | Typically in the low ng/L to µg/L range.[1] | Can range from µg/L to mg/L, depending on concentration steps. | Often in the pg/L to low ng/L range. |
| Limit of Quantification (LOQ) | Typically in the ng/L to µg/L range. | Can range from µg/L to mg/L. | Often in the low ng/L range. |
| Recovery | Highly dependent on analyte volatility and matrix effects; can be variable. | Generally high and reproducible, but matrix effects can still be a factor. A mean pheromone recovery rate of 92.8% has been reported in some studies.[2] | High and reproducible for volatile compounds. |
| Matrix Effects | Can be significant, often requiring matrix-matched standards for accurate quantification. | Present, but can sometimes be mitigated by cleanup steps. | Can be less pronounced than in direct injection methods. |
| Selectivity | Good; can be optimized by selecting appropriate fiber coatings. | Good; dependent on solvent polarity and potential co-extractives. | Excellent; highly selective for volatile and semi-volatile compounds. |
| Advantages | Simple, fast, solvent-free, and easily automated. | Robust, well-established, and can handle a wider range of analyte polarities. | High sensitivity and exhaustive extraction of volatiles. |
| Disadvantages | Fiber lifetime can be limited; matrix effects can be challenging. | Labor-intensive, requires significant solvent use and disposal, and can extract interfering non-volatile compounds. | Can be complex to set up and may not be suitable for thermally labile compounds. |
Experimental Protocols
Detailed methodologies for the two primary techniques are provided below. These protocols are generalized and may require optimization based on the specific insect matrix and available instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is ideal for the analysis of volatile compounds and minimizes sample preparation time.[3][4]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known weight or number of insects (or dissected pheromone glands) into a headspace vial. For quantitative analysis, an internal standard should be added.
-
Extraction: Seal the vial and place it in a heating block set to a temperature that encourages volatilization without degrading the sample (e.g., 60-80°C).
-
Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile analytes.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C). The trapped analytes are thermally desorbed onto the GC column for separation and subsequent detection by the mass spectrometer.
Solvent Extraction (SE)-GC-MS
This traditional method involves the direct extraction of compounds from the insect matrix using a solvent.[5][6][7]
Materials:
-
Glass vials with PTFE-lined caps
-
Organic solvent (e.g., hexane, dichloromethane)
-
Microsyringe
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known weight or number of insects (or dissected glands) into a glass vial. Add a precise volume of a suitable organic solvent (e.g., hexane). An internal standard should be added for accurate quantification.
-
Extraction: Vortex the sample for a set period (e.g., 1-2 minutes) to ensure thorough extraction. The sample may be left to extract for a longer period (e.g., several hours) at a controlled temperature.
-
Cleanup (Optional): Centrifuge the sample to pellet any solid debris. The supernatant can be carefully transferred to a clean vial. For complex matrices, a further cleanup step using solid-phase extraction (SPE) may be necessary.
-
Injection: Inject a small volume (e.g., 1 µL) of the solvent extract directly into the GC-MS inlet.
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates the general workflow for the quantification of this compound from insect extracts, comparing the HS-SPME and Solvent Extraction pathways.
Caption: General workflow for this compound quantification.
Logical Relationship of Method Selection
The choice of method often depends on a balance of factors including sensitivity requirements, sample throughput needs, and the availability of resources. This diagram illustrates the decision-making process.
Caption: Decision tree for quantification method selection.
References
- 1. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the Volatile Profiles of Insect Flours by (HS)-SPME/GC-MS: A Preliminary Study [mdpi.com]
- 4. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of Traps Baited with 2-Methyl-4-heptanol: A Methodological Guide
This guide, therefore, provides a methodological framework for researchers and drug development professionals to systematically evaluate and compare the performance of various traps baited with 2-Methyl-4-heptanol. It outlines a standardized experimental protocol and data presentation format to ensure objective and reproducible results.
Key Considerations for Trap Selection and Deployment
While specific data for this compound is lacking, general principles of insect trapping suggest that trap design, color, height, and the type of adhesive used can significantly influence capture rates. For instance, studies on other weevils have utilized yellow sticky traps, Japanese beetle traps, and boll weevil traps, indicating that the selection of trap type is critical for optimizing capture efficacy.[3] Furthermore, the choice of adhesive, such as polybutene adhesive versus hot-melt pressure-sensitive adhesive, can impact the capture and retention of different insect sizes.[4]
Proposed Experimental Workflow for Trap Efficacy Comparison
To address the current knowledge gap, a structured experimental approach is essential. The following workflow provides a comprehensive methodology for comparing the efficacy of different this compound-baited traps.
References
A Comparative Guide to the Isomeric Ratio Analysis of 2-Methyl-4-heptanol in Pheromone Blends
The precise determination of the isomeric ratio of 2-Methyl-4-heptanol, a significant component in the pheromone blends of various insect species, is critical for the development of effective and species-specific pest management strategies. The biological activity of pheromones is often highly dependent on the stereochemistry of their components. This guide provides a comprehensive comparison of analytical methodologies for the chiral separation and quantification of this compound isomers, tailored for researchers, scientists, and professionals in drug development and chemical ecology.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the isomeric ratio analysis of this compound is contingent on several factors, including the required sensitivity, resolution, sample matrix, and available instrumentation. The two primary methods for the chiral separation of volatile compounds like this compound are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), often involving a derivatization step.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) (Indirect Method) |
| Principle | Direct separation of enantiomers in the gas phase based on differential interactions with a chiral stationary phase. | Separation of diastereomeric derivatives on a standard achiral column. |
| Typical Chiral Stationary Phase (CSP) | Cyclodextrin-based columns (e.g., CP Chirasil-DEX CB, β-cyclodextrin derivatives).[1][2] | Standard achiral columns (e.g., C18) are used after derivatization. |
| Derivatization | Often recommended to improve volatility, peak shape, and resolution. Common derivatizing agents include acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA).[1][3] | Mandatory. A chiral derivatizing agent is used to convert the enantiomers into diastereomers.[3] |
| Reported Performance for Similar Analytes | For 2-hexyl acetate (B1210297) on a CP Chirasil-DEX CB column, a high selectivity factor (α = 1.95) has been reported.[1] For 2-Methyl-1-hexanol as a trifluoroacetyl derivative on a cyclodextrin-based column, baseline resolution is achievable.[3] | For 2-Methyl-1-hexanol derivatized with a fluorescent chiral agent, high sensitivity and good separation on an achiral column have been demonstrated.[3] |
| Advantages | High resolution, faster analysis times, suitable for volatile compounds, and well-suited for high-throughput screening.[3] | High sensitivity (especially with fluorescent derivatizing agents), use of robust and common achiral columns.[3] |
| Disadvantages | May require derivatization, which adds a step to sample preparation. The choice of the chiral column is critical and can be compound-specific. | Derivatization is a necessary and time-consuming step. The purity of the chiral derivatizing agent is crucial for accurate quantification.[3] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis Detector, Fluorescence Detector, Mass Spectrometer (MS). |
Experimental Protocols
Detailed methodologies for the two primary analytical approaches are provided below. These protocols are based on established methods for the analysis of chiral alcohols and can be adapted for this compound.
Method 1: Chiral Gas Chromatography (GC) with Derivatization
This protocol describes the analysis of this compound isomers using a cyclodextrin-based chiral GC column after derivatization to their corresponding acetate esters.
1. Sample Preparation and Derivatization:
-
Pheromone Lure Extraction: A single pheromone lure is placed in a 20 mL glass vial. 10.0 mL of analytical grade hexane (B92381) is added, and the vial is vortexed for 5 minutes to extract the pheromone components.
-
Derivatization to Acetates: To an aliquot of the hexane extract containing this compound, add an excess of acetic anhydride and a catalytic amount of pyridine. The reaction mixture is heated at 60°C for 30 minutes. After cooling, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and used for GC analysis.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[1]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C (FID) or MS transfer line at 280°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 1 minute, followed by a ramp of 2°C/minute to 150°C, and a final hold for 5 minutes. This program should be optimized for the specific isomers.
-
Injection Volume: 1 µL in splitless mode.
3. Data Analysis:
-
The enantiomeric ratio is determined by integrating the peak areas of the two separated acetate derivatives.
-
Method validation should be performed to determine linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Method 2: Indirect Chiral High-Performance Liquid Chromatography (HPLC) via Derivatization
This method involves the conversion of the this compound enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral HPLC column.
1. Sample Preparation and Derivatization:
-
Pheromone Lure Extraction: Extract the pheromone lure as described in the GC method.
-
Derivatization: To a solution of the this compound extract, add a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and a base such as pyridine. The reaction is allowed to proceed at room temperature. The resulting diastereomeric esters are then analyzed by HPLC.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV or Fluorescence detector.
-
Column: A standard achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or fluorescence detection if a fluorescent derivatizing agent is used.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The isomeric ratio is calculated from the integrated peak areas of the separated diastereomers.
-
The method should be validated for linearity, accuracy, precision, LOD, and LOQ.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the isomeric ratio analysis of this compound.
References
Structure-Activity Relationship of 2-Methyl-4-heptanol and its Analogs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of 2-Methyl-4-heptanol, a known insect aggregation pheromone, and its structural analogs. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology and pest management. This document summarizes key quantitative data, details experimental protocols for bioassays, and visualizes the underlying signaling pathways.
Comparative Analysis of Biological Activity
This compound is a key component of the aggregation pheromone of several weevil species, playing a crucial role in their chemical communication and mating behavior. The biological activity of this compound and its analogs is typically assessed through electroantennography (EAG), which measures the antennal response of insects to volatile compounds, and behavioral bioassays, which observe the insect's movement in response to a chemical stimulus.
A study on the banana pseudostem weevil, Odoiporus longicollis, provides quantitative data on the electrophysiological and behavioral responses to this compound. The data highlights the dose-dependent nature of the response and the synergistic effect of host plant volatiles.
| Compound | Sex | EAG Response (mV ± SE) | Behavioral Response (% Activity ± SE) | Behavioral Response (% Preference ± SE) |
| This compound (2M4H) | Male | 2.473 ± 0.079 | 67.73 ± 3.94 | 29.47 ± 3.94 |
| Female | 1.994 ± 0.090 | 66.13 ± 2.78 | 24.83 ± 2.78 | |
| Host Plant Extract (HPE) | Male | 3.255 ± 0.125 | 64.63 ± 4.32 | 40.23 ± 4.32 |
| Female | 2.270 ± 0.043 | 66.23 ± 3.06 | 32.24 ± 3.06 | |
| 2M4H + HPE | Male | 4.089 ± 0.043 | 68.49 ± 3.04 | 64.21 ± 3.91 |
| Female | 3.249 ± 0.072 | 69.77 ± 3.06 | 55.47 ± 3.06 | |
| Control (Hexane) | Male | 0.221 ± 0.036 | - | - |
| Female | 0.328 ± 0.035 | - | - |
Data from Palanichamy et al., 2019.
While comprehensive comparative data for a wide range of structural analogs of this compound is limited in publicly available literature, the existing research on related methyl-branched secondary alcohols in other weevil species indicates that both the position of the methyl group and the hydroxyl group, as well as the stereochemistry, are critical for biological activity. For instance, in various palm weevils, compounds like 4-methyl-5-nonanol (B104968) (ferrugineol) and 6-methyl-2-hepten-4-ol (rhynchophorol) act as major aggregation pheromones, highlighting the importance of chain length and unsaturation in addition to the core methyl-branched alcohol structure.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's activity.
Electroantennogram (EAG) Analysis
The EAG technique is employed to measure the electrical response of an insect's antenna to olfactory stimuli.
-
Antenna Preparation: An adult weevil is immobilized, and one of its antennae is carefully excised at the base. The tip of the antenna is also slightly cut to ensure good electrical contact.
-
Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is connected to the basal end.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound, dissolved in a solvent like hexane, is applied to a filter paper strip placed inside a Pasteur pipette. A puff of air is then passed through the pipette, delivering the odorant stimulus into the main airstream.
-
Data Recording and Analysis: The electrical potential changes across the antenna are amplified, recorded, and analyzed using specialized software. The amplitude of the depolarization is measured as the EAG response.
Y-Tube Olfactometer Bioassay
This behavioral assay is used to assess the preference of an insect for different odor sources.
-
Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms. Each choice arm is connected to an odor source.
-
Airflow: A controlled and purified airflow is passed through each of the choice arms towards the entry arm, creating two distinct odor plumes.
-
Odor Sources: The test compound (e.g., this compound) and a control (e.g., solvent alone) or another test compound are placed in separate containers connected to the choice arms.
-
Insect Release: A single weevil is introduced at the downwind end of the entry arm.
-
Observation and Data Collection: The movement of the weevil is observed, and the first choice of an arm and the time spent in each arm are recorded. A choice is typically defined as the weevil moving a certain distance into one of the arms. The percentage of weevils choosing each arm is calculated to determine preference.
Signaling Pathway and Experimental Workflow
The perception of pheromones like this compound in insects is a complex process initiated by the binding of the ligand to an olfactory receptor (OR) on the dendrites of olfactory sensory neurons (OSNs). This binding event triggers a signal transduction cascade that ultimately leads to the generation of an action potential. Two primary signaling pathways are known to be involved in insect olfaction: an ionotropic pathway and a metabotropic pathway.
Caption: Insect Olfactory Signaling Pathway for Pheromone Perception.
The experimental workflow for identifying and characterizing pheromones like this compound typically involves a series of integrated techniques.
Caption: Experimental Workflow for Pheromone Identification and Bioassay.
Safety Operating Guide
Safe Disposal of 2-Methyl-4-heptanol: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. 2-Methyl-4-heptanol, a flammable and irritating compound, requires careful handling throughout its lifecycle, including its final disposal. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these protocols and your institution's specific guidelines is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its associated hazards. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation. Ingestion, inhalation, or skin contact can be harmful.
Always consult the Safety Data Sheet (SDS) before work.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are necessary.
-
Hand Protection: Wear impervious, chemical-resistant gloves.
-
Skin and Body Protection: A standard lab coat is required. For larger quantities or spill response, consider disposable coveralls.
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator.
| Property | Data |
| CAS Number | 21570-35-4 |
| Molecular Formula | C₈H₁₈O |
| Flash Point | 64 °C |
| Hazard Statements | Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). |
Step-by-Step Disposal Procedure
The disposal of this compound must be treated as hazardous waste. Under no circumstances should it be poured down the drain, as this can violate local regulations and cause environmental harm.
Step 1: Waste Segregation
-
Collect this compound waste separately from other chemical wastes.
-
Crucially, do not mix with incompatible materials such as strong oxidizing agents, acids, or bases to prevent dangerous reactions.
-
Solid waste contaminated with this compound (e.g., absorbent towels, gloves) must also be disposed of as hazardous waste.
Step 2: Containerization
-
Select a container made of a compatible material that will not react with the alcohol. The original chemical container is often the best choice.
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting screw cap.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the date when waste was first added to the container. The label should be unambiguous to prevent accidental mixing.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).
-
This area must be near the point of generation and under the supervision of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from all sources of ignition like heat, sparks, or open flames.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Disposal must be conducted by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.
Caption: Logical workflow for the safe disposal of this compound in a laboratory setting.
Emergency Procedures for Spills
In the event of a spill, ensure personal safety first.
-
Evacuate non-essential personnel and eliminate all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or diatomite.
-
Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill site once the material has been completely removed.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Essential Safety and Operational Guide for 2-Methyl-4-heptanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Methyl-4-heptanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Chemical Properties and Hazards
This compound is a flammable liquid and vapor that poses several health risks.[1] It is harmful if swallowed, inhaled, or in contact with skin.[1][2] The substance can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][3] It is also recognized as being harmful to aquatic life with long-lasting effects.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [4][5][6][7] |
| Molecular Weight | 130.23 g/mol | [1][4][5] |
| Boiling Point | 105 °C | [4] |
| Flash Point | 88 °C | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Low water solubility; soluble in organic solvents | [4] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8][9] An eyewash station should be readily available in the vicinity.[1]
-
Skin Protection: Impervious gloves and protective clothing are required to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][10] For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[1][10]
Experimental Protocol for Safe Handling
The following step-by-step procedure should be followed to ensure the safe handling of this compound in a laboratory environment.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[1]
- Ensure that a safety shower and eyewash station are easily accessible.[9]
- Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][8] Use explosion-proof electrical and ventilating equipment.[2][8]
- Ground and bond containers when transferring the material to prevent static discharge.[2][8] Use only non-sparking tools.[2][8][10]
2. Handling the Chemical:
- Don the appropriate PPE as specified above.
- Avoid breathing vapors or mist.[1][2]
- Prevent contact with skin, eyes, and clothing.[4][9][10]
- Keep the container tightly closed when not in use.[1][4]
3. In Case of a Spill:
- Evacuate the area and ensure adequate ventilation.
- Remove all ignition sources.[1][9]
- For personal protection in case of a large spill, wear a self-contained breathing apparatus, rubber boots, and gloves.[1]
- Contain the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[1]
- Collect the absorbed material into a suitable, closed container for disposal.[1][10]
- Do not let the product enter drains or waterways.[1]
4. First Aid Measures:
- If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
- If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical attention.[2]
- If Swallowed: Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated absorbent and disposable PPE, in tightly sealed, properly labeled containers.
-
Disposal Procedure: Contact a licensed professional waste disposal service to dispose of the material.[1] Disposal must be in accordance with all federal, state, and local environmental regulations.[1] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound (21570-35-4) | Bulk Supplier [chemicalbull.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Heptanol, 2-methyl- [webbook.nist.gov]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

